TAS0728 is a potent, selective, and irreversible covalent-binding inhibitor that targets HER2 (human epidermal growth factor receptor 2) at the C805 residue [1]. Its covalent binding nature results in sustained inhibition that is not affected by high ATP concentrations [2] [1]. While highly selective for HER2, it also inhibits other kinases including BMX, HER4, and EGFR, but with lower potency [2] [3].
The diagram below illustrates the mechanism of this compound and its downstream effects on cancer cell signaling and fate.
The following tables summarize key quantitative data from preclinical studies.
Table 1: Selectivity Profile of this compound (Biochemical IC₅₀) [2] [3]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| HER2 (Human) | 36 |
| SLK | 25 |
| BLK | 31 |
| JAK3 | 33 |
| EGFR | 65 |
| LOK | 86 |
Table 2: In Vitro Antiproliferative Activity (GI₅₀) [2] [3]
| Cell Line | Tumor Type | HER2 Status | GI₅₀ (nM) |
|---|---|---|---|
| NCI-N87 | Gastric Cancer | Amplified | 1.6 |
| BT-474 | Breast Cancer | Amplified | 3.6 |
| SK-BR-3 | Breast Cancer | Amplified | 5.0 |
| AU565 | Breast Cancer | Amplified | 5.1 |
| Calu-3 | Lung Cancer | Amplified | 6.9 |
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model [2] [3]
| Daily Oral Dose (mg/kg) | Antitumor Effect (vs. Vehicle) |
|---|---|
| 7.5 mg/kg | Significant Tumor Growth Inhibition |
| 15 mg/kg | Significant Tumor Growth Inhibition |
| 30 mg/kg | Significant Tumor Growth Inhibition |
| 60 mg/kg | Tumor Regression |
A first-in-human Phase I/II study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [4] [5] [6].
For researchers, the key methodologies from the foundational studies are outlined below.
1. Kinase Assay [2]
2. Cell-Based Western Blot Analysis [2] [1]
3. In Vivo Antitumor Efficacy Study [2] [1]
The story of this compound highlights both the promise and perils of targeted therapy development. Its potent and selective irreversible mechanism represented a significant advancement in HER2 inhibition philosophy, showing compelling preclinical efficacy [1]. However, the severe clinical toxicities, particularly the fatal cardiac event, proved insurmountable in the trial setting [4].
For the field, this compound serves as a crucial case study. It underscores that potent preclinical efficacy does not guarantee clinical success, and safety remains a paramount concern. Research into covalent HER2 inhibitors continues, with later candidates hopefully learning from the toxicological profile of this compound to achieve a safer therapeutic window.
The table below summarizes the key design and outcome elements of the first-in-human Phase I study of TAS0728 (ClinicalTrials.gov Identifier: NCT03410927) [1] [2].
| Trial Aspect | Details |
|---|---|
| Study Identifier | NCT03410927 [1] [2] |
| Primary Objectives | Investigate safety, dose-limiting toxicities (DLTs), and determine Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [1]. |
| Patient Population | 19 patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation [1] [3]. |
| Study Design | Open-label, dose-escalation [1]. |
| Dosing | Administered orally in 21-day cycles at doses from 50 mg to 200 mg, twice daily (BID) [1]. |
| Key Efficacy Finding | Partial responses observed in 2 out of 14 patients evaluable for treatment response [1] [3]. |
| Key Safety Findings & Outcome | Study terminated due to unacceptable toxicity. The Maximum Tolerated Dose was not determined as the risk-benefit ratio was no longer favorable [1] [4]. |
The tables below provide a detailed breakdown of the safety events and efficacy observations from the study.
Table 1: Dose-Limiting Toxicities (DLTs) and Serious Adverse Events (SAEs) [1]
| Event | Dose Level | Grade | Details |
|---|---|---|---|
| Diarrhea | 200 mg BID | Grade 3 | Two DLTs observed; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1]. |
| Diarrhea | 150 mg BID | Grade 3 | One additional DLT observed [1]. |
| Cardiac Arrest | 150 mg BID | Fatal | One patient died after 1 cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1]. |
Table 2: Antitumor Activity (Evaluable Population: n=14) [1]
| Response Category | Number of Patients |
|---|---|
| Partial Response (PR) | 2 |
| Stable Disease (SD) | Not Specified |
| Progressive Disease (PD) | Not Specified |
| Objective tumor assessments were made according to RECIST 1.1 criteria [1]. |
This compound is an orally available, potent, and selective covalent-binding inhibitor of HER2. It covalently binds to HER2 at residue C805, leading to irreversible inhibition that is not affected by high ATP concentrations [5]. A key differentiator from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, which was designed to avoid dose-limiting skin and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].
Key Preclinical Findings:
Diagram of this compound's mechanism of action and Phase I trial workflow:
Experimental Protocol from the Phase I Study [1]:
The development of this compound highlights a critical challenge in targeted oncology drug development. While its HER2-selective profile and preclinical promise were significant, the clinical outcome underscores that target specificity alone does not guarantee a viable therapeutic window. The severe toxicities encountered, particularly the unpredictable cardiac event, proved to be a major barrier to further development.
For researchers, this case emphasizes the importance of robust predictive safety models and careful patient monitoring in early-phase trials of covalent inhibitors. The partial responses observed do suggest that the HER2-targeting mechanism was biologically active, which may inform the future design of molecules within this class.
The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on standard therapy [1] [2] [3].
The primary objectives were to investigate safety, identify dose-limiting toxicities (DLTs), and determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) [1]. The study employed a standard 3 + 3 dose-escalation scheme, with planned dose levels of 50, 100, 200, 400, 600, and 800 mg, administered twice daily (BID) in 21-day cycles [3].
The trial was terminated early during the dose-escalation phase due to unacceptable toxicity. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit ratio no longer favored the doses being tested [1].
The table below summarizes the core quantitative findings from the clinical trial, including dosing, patient enrollment, and outcomes.
| Parameter | Summary Data |
|---|---|
| ClinicalTrials.gov ID | NCT03410927 [1] |
| Patient Enrollment | 19 patients [1] |
| Dose Levels Tested | 50 mg, 100 mg, 200 mg, 150 mg (de-escalated) BID [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea at 200 mg BID (2 patients) and 150 mg BID (1 patient) [1] |
| Serious Adverse Event | One fatal cardiac arrest at 150 mg BID (causality to this compound could not be excluded) [1] |
| Antitumor Activity (Evaluable Patients) | Partial responses in 2 out of 14 patients [1] |
| Study Outcome | Terminated; MTD not determined [1] |
The safety profile of this compound was the primary factor leading to the study's termination. Key toxicities were meticulously defined and monitored.
Despite the safety issues, evidence of biological activity was observed.
The table below details the inhibitory concentration (IC50) values of this compound against various kinases from preclinical assays.
| Kinase Target | IC50 (nM) |
|---|---|
| BMX | 4.9 nM [4] |
| HER4 | 8.5 nM [4] |
| HER2 (human) | 13-36 nM [4] |
| BLK | 31 nM [4] |
| JAK3 | 33 nM [4] |
| SLK | 25 nM [4] |
| EGFR | 65 nM [4] |
| LOK | 86 nM [4] |
Based on the preclinical and clinical data, the following diagram illustrates the mechanism of action of this compound and the logical workflow of the Phase I study.
This diagram outlines the preclinical mechanism of this compound, which involves covalent binding to HER2, leading to inhibition of downstream signaling and apoptosis [4] [3]. The clinical pathway shows the dose-escalation design and the key safety and efficacy events that led to the study's termination [1].
The this compound program highlights a common challenge in oncology drug development: translating a mechanistically sound and selective preclinical agent into a clinically viable therapy. The selective HER2 inhibition that was a key design feature did not fully prevent significant on-target or off-target toxicities, particularly severe diarrhea and a potential cardiac signal, which proved to be dose-limiting [1] [3]. The early termination of the trial means that the therapeutic window of this compound, at least in an unselected population with HER2/HER3 aberrations, appears narrow.
TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 [1] [2]. Its key mechanistic and preclinical pharmacokinetic and pharmacodynamic properties are summarized below.
| Property | Description |
|---|---|
| Mechanism of Action | Irreversible, covalent-binding inhibitor of HER2 [3] [1] [2]. |
| Molecular Target Site | Binds to HER2 at cysteine 805 (C805) [1] [2]. |
| Specificity | High specificity for HER2 over wild-type EGFR [3] [1] [2]. |
| IC50 (HER2) | 13 nM (cell-free assay) [4]. |
| Primary Preclinical PK/PD Finding | Exhibits robust and sustained inhibition of phosphorylation of HER2, HER3, and downstream effectors in xenograft models [1] [2]. |
The first-in-human phase I study (NCT03410927) included a detailed pharmacokinetic assessment plan. The study was terminated early due to unacceptable toxicity (including a fatal cardiac arrest and dose-limiting diarrhea), so the maximum tolerated dose and a full profile were not determined [3] [5]. The methodology that was employed is outlined below.
Clinical PK sampling workflow for this compound
The planned analysis aimed to calculate standard PK parameters, which typically include:
For a complete and in-depth technical guide, you would need access to the full clinical study report, which is not publicly available. The following pathways may yield more detailed information:
TAS0728's potency against various kinases was characterized by IC50 values, which indicate the concentration needed to inhibit half of the kinase activity. The following table presents key data from biochemical assays.
| Kinase Target | Reported IC50 (nM) | Source / Assay Context |
|---|---|---|
| BMX | 4.9 nM | [1] |
| HER4 | 8.5 nM | [1] |
| HER2 | 13 nM (Cell-free assay) | [1] |
| HER2 (human) | 36 nM | [2] |
| SLK | 25 nM | [1] |
| BLK | 31 nM | [1] |
| JAK3 | 33 nM | [1] |
| EGFR | 65 nM | [1] |
| LOK | 86 nM | [1] |
This compound covalently binds to HER2, leading to sustained inhibition of its kinase activity and subsequent shutdown of the downstream oncogenic signaling cascade.
This compound covalently inhibits HER2, blocking downstream survival and proliferation signals and inducing apoptosis.
In mouse xenograft models, this compound showed potent, dose-dependent antitumor activity.
| Cancer Model | Dosing Regimen | Key Efficacy Findings |
|---|---|---|
| NCI-N87 gastric cancer xenograft [3] | 7.5, 15, 30, 60 mg/kg, oral, daily | Dose-dependent tumor growth inhibition; tumor regression at 60 mg/kg. |
| HER2-driven peritoneal dissemination model [3] | 60 mg/kg, oral, daily | Significant survival benefit without evident toxicity. |
| NCI-N87 models resistant to Trastuzumab/Pertuzumab or T-DM1 [4] | 60 mg/kg, oral, daily | Significant anti-tumor effect upon switching to this compound, associated with inhibition of pHER2-HER3. |
| Patient-derived xenograft (PDX) from refractory breast cancer [4] | Not Specified | Potent anti-tumor effect in a model refractory to trastuzumab/pertuzumab and T-DM1. |
To help you evaluate or replicate key findings, here are the methodologies from major preclinical studies.
Despite promising preclinical results, the clinical development of this compound was halted.
TAS0728 is an orally active, covalent-binding, and highly selective inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its core mechanism involves the irreversible binding to a specific cysteine residue (C805) within the HER2 kinase domain [1] [2]. This covalent binding results in sustained target inhibition, which is not outcompeted by high intracellular ATP concentrations [1].
A key differentiator of this compound from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, a profile designed to mitigate the dose-limiting skin and gastrointestinal toxicities often associated with pan-ErbB inhibitors [3]. The table below summarizes its primary biochemical targets and inhibitory concentrations (IC50) from cell-free assays [2].
| Target | IC50 (nM) |
|---|---|
| BMX | 4.9 nM |
| HER4 | 8.5 nM |
| HER2 | 13 nM |
| SLK | 25 nM |
| BLK | 31 nM |
| JAK3 | 33 nM |
| Human HER2 | 36 nM |
| EGFR | 65 nM |
| LOK | 86 nM |
This target profile underpins its potent cellular and in vivo activity.
This compound demonstrated robust antitumor activity across various HER2-driven preclinical models. The following table summarizes key in vivo efficacy findings [1].
| Cancer Model Type | Reported Efficacy |
|---|---|
| HER2-amplified breast cancer xenograft | Robust and sustained inhibition of pHER2, pHER3, and downstream effectors; induction of apoptosis. |
| Mouse xenograft with HER2 signal-dependent tumors | Tumor regression. |
| Peritoneal dissemination mouse model with HER2-driven cancer cells | Survival benefit without evident toxicity. |
| Xenograft models of tumors with acquired resistance to Trastuzumab/Pertuzumab or T-DM1 | Significant anti-tumor effects. |
The pharmacodynamic effects were also profound. In cellular assays using HER2-amplified breast cancer cells (e.g., SK-BR-3), this compound potently inhibited the phosphorylation of HER2, HER3, and key downstream effectors like AKT and ERK, ultimately inducing apoptosis [1] [2].
To help you contextualize the data, here are the methodologies for key experiments cited in the preclinical studies.
The promising preclinical data led to a first-in-human Phase I clinical trial (NCT03410927) in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. However, the clinical outcome highlighted a challenge not fully predicted by preclinical models.
The study was terminated during the dose-escalation phase due to unacceptable toxicity. Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea at doses of 150 mg and 200 mg BID. Furthermore, one patient receiving 150 mg BID experienced a fatal cardiac arrest, for which a relationship to this compound could not be excluded [3]. While partial responses were observed in 2 of 14 evaluable patients, the overall risk-benefit ratio was deemed unfavorable [3]. According to more recent data, this compound has since moved into Phase II development for specific tumor types like biliary tract cancer [4].
The diagram below illustrates the logical flow of this compound's mechanism of action and its downstream consequences on cancer cell signaling and survival, as established in the preclinical studies.
This overview should provide a solid foundation for your research needs. The preclinical data strongly supports this compound as a potent and selective HER2 inhibitor, while the clinical trial results serve as a critical reminder of the complex transition from promising preclinical models to viable human therapies.
TAS0728 was designed to covalently and irreversibly bind to the HER2 kinase domain at the C805 residue. This mechanism provides a sustained inhibitory effect that is not compromised by high ATP concentrations within the cell [1].
| Target | IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| BLK | 31 |
| JAK3 | 33 |
| SLK | 25 |
| EGFR | 65 |
| LOK | 86 |
This compound showed compelling antitumor activity across various in vitro and in vivo models.
In Vitro Cellular Assays: The compound potently inhibited phosphorylation of HER2, HER3, and downstream effectors (AKT and ERK), leading to apoptosis in HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87) [1] [3].
In Vivo Efficacy: In mouse xenograft models bearing HER2-amplified tumors, oral administration of this compound once daily caused significant tumor regression at doses of 60 mg/kg. It also showed a survival benefit in a peritoneal dissemination model without evident toxicity in these controlled settings [1] [4].
The following diagram illustrates the mechanism of action of this compound and its downstream effects, based on the described preclinical data:
A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [2] [5].
This compound represents a scientifically compelling approach to HER2 inhibition through its covalent, selective mechanism and strong preclinical efficacy. Its clinical trajectory, however, highlights the significant challenge of translating potent in vitro activity into a safe therapeutic agent. The dose-limiting gastrointestinal and potential cardiac toxicities ultimately halted its development.
This case underscores that for HER2-targeted kinase inhibitors, achieving a wide therapeutic window remains a critical hurdle. Research into the structural determinants of these toxicities could provide valuable insights for the design of next-generation, highly selective HER2 inhibitors.
TAS0728 is a potent, selective, orally active, and irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2). Its core mechanism involves covalently binding to a cysteine residue (C805) within the HER2 kinase domain. This irreversible, covalent mechanism results in sustained inhibition of kinase activity that is not affected by high intracellular ATP concentrations [1] [2].
The table below summarizes its published inhibitory concentration (IC50) values against various kinases, which defines its selectivity profile [2]:
| Target Kinase | IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 (Human) | 36 |
| HER2 (Cell-free assay) | 13 |
| SLK | 25 |
| BLK | 31 |
| JAK3 | 33 |
| EGFR | 65 |
| LOK | 86 |
This data shows that this compound is highly selective for HER2 over wild-type EGFR (IC50 of 65 nM for EGFR vs. 13 nM for HER2), which was a key design goal to minimize EGFR-related toxicity, a common issue with some pan-HER inhibitors [1] [3]. The compound also demonstrates potent activity against various mutated forms of HER2 [1].
The primary preclinical data for this compound comes from Molecular Cancer Therapeutics (2019) [1]. The following methodologies were central to establishing its activity.
The diagram below illustrates the mechanism of this compound and the general workflow for evaluating its activity in preclinical models, based on the described methodologies [1] [2].
Despite promising preclinical results, the clinical development of this compound was terminated.
TAS0728 was designed as a potent, selective, and orally active irreversible inhibitor of HER2. Its covalent binding mechanism leads to sustained inhibition of the kinase, which is not affected by high ATP concentrations [1] [2]. The following diagram illustrates its primary mechanism and downstream effects.
This compound covalently binds HER2, disrupting oncogenic signaling.
This potent and sustained inhibition of the HER2/HER3 signaling axis and its downstream effectors ultimately induces apoptosis (programmed cell death) in HER2-driven cancer cells [1] [2].
The table below summarizes key quantitative data from preclinical profiling of this compound.
| Parameter | Value | Context / Assay Details |
|---|---|---|
| HER2 IC₅₀ | 13 nM | Cell-free kinase assay [1] |
| Human HER2 IC₅₀ | 36 nM | Cell-free kinase assay [1] |
| Selectivity (vs. EGFR) | IC₅₀ of 65 nM for EGFR | Demonstrates high specificity for HER2 over wild-type EGFR [1] |
| Other Kinases Targeted | BMX, HER4, BLK, JAK3, SLK, LOK | IC₅₀ values ranging from 4.9 nM to 86 nM [1] |
| In Vitro Concentrations | 10 - 1000 nM | Used in cellular assays on various cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) [1] |
| In Vivo Doses (Mouse) | 7.5 - 60 mg/kg | Administered via oral gavage in xenograft models [1] |
While the search results do not contain the full, step-by-step laboratory manuals, they provide detailed methodological descriptions for key experiments.
1. Biochemical Kinase Assay [1]
2. Cellular Western Blot Analysis [1]
A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3] [4] [5].
The table below summarizes the core design of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2]:
| Protocol Aspect | Description |
|---|---|
| NCT Identifier | NCT03410927 [1] [2] |
| Study Status | Terminated [1] [2] |
| Phase | Phase I [1] [2] |
| Study Design | Open-label, dose-escalation, multicenter [2] |
| Population | Adults (≥18 years) with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapy [1] [2] |
| Intervention | Oral this compound [1] [2] |
| Dosing Schedule | Twice daily (BID) in 21-day cycles [2] |
| Dose Escalation | Planned doses: 50, 100, 200, 400, 600, 800 mg BID (using a 3 + 3 design) [2] |
| Key Eligibility | ECOG PS 0-1; measurable/evaluable disease; adequate organ function; ≤2 prior anti-HER2 therapies (≤4 for breast cancer) [2] |
| Primary Outcomes | Safety, tolerability, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1] [2] |
| Key Efficacy Outcome | Objective tumor response by RECIST 1.1 [1] |
The study included detailed methodologies for safety, pharmacokinetics, and efficacy assessments [2].
The study was terminated after enrolling 19 patients because the risk-benefit profile was no longer favorable. The key findings from the dose-escalation part of the study are summarized below [2]:
| Finding | Details |
|---|---|
| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID [2] |
| Dose-Limiting Toxicity (DLT) | Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) [2] |
| Serious Adverse Events | One fatal cardiac arrest occurred at 150 mg BID after one cycle; a causal relationship to this compound could not be excluded [2] |
| Maximum Tolerated Dose | Not determined due to unacceptable toxicity [2] |
| Efficacy Signal | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [2] |
This compound is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action at the cellular level.
The mechanistic pathway shows how this compound covalently binds to HER2, leading to inhibition of downstream signaling and ultimately, antitumor effects [3]. Key characteristics from preclinical studies include:
The this compound development program highlights the challenge of translating a highly selective and potent preclinical agent into a viable clinical therapy. Despite a strong mechanistic rationale and promising antitumor activity in early testing, the clinical trial was halted due to specific safety concerns.
TAS0728 was designed as a highly selective, irreversible inhibitor that covalently binds to HER2. The table below summarizes its core molecular characteristics and preclinical rationale.
| Aspect | Description |
|---|---|
| Primary Target | Human Epidermal Growth Factor Receptor 2 (HER2) [1] [2] |
| Binding Mechanism | Irreversible, covalent binding to cysteine residue C805 in the HER2 kinase domain [3] [2] |
| Key Selectivity Feature | High specificity for HER2 over wild-type EGFR (EGFR IC50 = 65 nM vs. HER2 IC50 = 13-36 nM), potentially avoiding EGFR-related toxicities like severe rash [1] [3] [2] |
| Primary Preclinical Rationale | Overcome resistance to existing HER2-targeted therapies (e.g., trastuzumab, T-DM1) in HER2-driven cancers; activity against both HER2-amplified and mutated forms [1] [2] |
| Notable Off-Target Kinases | BMX (IC50 = 4.9 nM), HER4 (IC50 = 8.5 nM), BLK, JAK3, SLK, LOK [3] |
The following methodologies were key to establishing the biochemical and cellular activity of this compound.
Kinase Assay (Biochemical Inhibition) [3]
Cell Research (Cellular Pharmacodynamics) [3]
In Vivo Antitumor Activity [3]
A first-in-human Phase I study (NCT03410927) was initiated to assess this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities. Key results are summarized below.
| Parameter | Summary from Phase I Study |
|---|---|
| Trial Identifier | NCT03410927 [1] [4] |
| Patient Population | 19 patients with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation [1] |
| Dose Escalation | 50 mg, 100 mg, 200 mg BID (21-day cycles) [1] |
| Key Efficacy | 2 partial responses observed in 14 evaluable patients [1] [5] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea: 2 cases at 200 mg BID; 1 case at 150 mg BID (lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1] |
| Serious Adverse Event (SAE) | 1 fatal cardiac arrest after one cycle at 150 mg BID; causality to this compound could not be excluded [1] |
| Trial Outcome | Terminated during dose-escalation. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit profile was no longer favorable [1] [4] [5] |
The following diagram illustrates the structure and critical decision points of the Phase I clinical trial.
The journey of this compound highlights a common challenge in oncology drug development: translating a potent and selective preclinical mechanism into a safe and effective clinical therapy.
The table below summarizes the key design and outcomes of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2].
| Trial Aspect | Description |
|---|---|
| Trial Identifier | NCT03410927 [1] |
| Study Design | Open-label, dose-escalation, Phase I [2] |
| Patient Population | 19 patients with advanced solid tumors harboring HER2 or HER3 aberrations [1] |
| Dosing Regimen | Orally, twice daily (BID), in 21-day cycles [1] |
| Planned Dose Levels | 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID [2] |
| Tested Dose Levels | 50 mg, 100 mg, 150 mg, and 200 mg BID [1] |
| Dose-Limiting Toxicity (DLT) | Grade 3 diarrhea (lasting >48 hours, unresponsive to medication) [1] |
| Serious Adverse Event | One fatal cardiac arrest at 150 mg BID (possibly related to this compound) [1] |
| Maximum Tolerated Dose (MTD) | Not determined [1] |
| Study Outcome | Terminated due to unacceptable toxicity [1] |
The following table details the known preclinical characteristics of this compound, which informed the clinical trial design [4] [5].
| Parameter | Preclinical Data |
|---|---|
| Mechanism of Action | Oral, covalent-binding (irreversible), selective HER2 inhibitor [4] |
| Primary Molecular Target | HER2 (Human Epidermal Growth Factor Receptor 2) [4] |
| Reported IC50 (HER2) | 13 nM (cell-free assay) [4] |
| Selectivity | High specificity for HER2 over wild-type EGFR [2] |
| Primary Preclinical Model | HER2-amplified breast cancer cell lines and xenograft mouse models [4] |
The diagram below illustrates the logic and outcomes of the dose-escalation protocol used in the Phase I study.
Diagram 1: Logic flow of the this compound Phase I dose-escalation trial, highlighting key decisions and outcomes.
For researchers and drug development professionals, the case of this compound offers critical insights:
3 + 3 design. The occurrence of DLTs at 200 mg BID correctly triggered a de-escalation to 150 mg BID. The subsequent serious toxicity at this lower dose led the sponsor to conclude that the risk-benefit profile was unfavorable, resulting in study termination [1]. This underscores the critical role of clear stopping rules in trial protocols.
A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) investigated TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 abnormalities [1] [2]. The study employed a 3 + 3 dose-escalation scheme with BID dosing on a 21-day cycle.
Table 1: Clinical Dosing and Dose-Limiting Toxicities (DLTs) in the Phase I Study [1]
| Dose Level | Regimen | DLTs Observed | Key Safety Findings |
|---|---|---|---|
| Starting Dose | 50 mg BID | None reported | - |
| Escalation Dose | 200 mg BID | Two DLTs (Grade 3 diarrhea) | Diarrhea was prolonged (>48 hours) and unresponsive to aggressive antidiarrheal treatment. |
| De-escalation Dose | 150 mg BID | One DLT (Grade 3 diarrhea); One fatal cardiac arrest | The etiology of cardiac arrest was unclear, but a causal relationship to this compound could not be excluded. |
The trial was terminated early because the overall risk-benefit ratio no longer favored the tested dose levels. The maximum tolerated dose (MTD) was not determined [1] [3]. Despite the toxicity, evidence of clinical activity was noted, with partial responses observed in 2 out of 14 patients evaluable for treatment response [1].
This compound is a potent, selective, orally active, irreversible, and covalent-binding inhibitor of HER2 [4]. Its mechanism can be summarized as follows:
The diagram below illustrates the mechanism of action and key experimental findings for this compound.
The following protocols are based on the key experiments that established the preclinical profile of this compound [4].
Protocol 1: In Vitro Kinase Assay to Determine IC₅₀
Protocol 2: Cell-Based Western Blot Analysis for Target Engagement
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This compound represents a valuable investigational tool for targeting HER2-driven cancers, with specific applications and important research considerations.
Key Applications:
Critical Considerations:
The first-in-human Phase I study of TAS0728 was an open-label, dose-escalation trial in patients with advanced solid tumors harboring HER2 or HER3 aberrations (ClinicalTrials.gov Identifier: NCT03410927) [1] [2]. The primary objective was to investigate safety and determine the MTD and/or recommended Phase II dose.
The study was stopped early because the overall risk-benefit ratio was deemed unfavorable. The sponsor concluded that the toxicity observed was unacceptable for continuing the dose-escalation phase [1] [2] [3]. Consequently, the MTD was not determined [1] [2].
The table below summarizes the key dosing and toxicity outcomes from the study:
| Parameter | Findings |
|---|---|
| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] [2] |
| Patients Enrolled | 19 [1] |
| Dose-Limiting Toxicities (DLTs) | • 200 mg BID: Two cases of Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [1] [2]. • 150 mg BID: One case of Grade 3 diarrhea [1] [2]. | | Serious Adverse Events | At 150 mg BID, one patient had a fatal cardiac arrest after one cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1] [2]. | | Study Outcome | Terminated due to unacceptable toxicity; MTD was not determined [1] [2] [3]. | | Efficacy Note | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [1] [2]. |
The following methodology outlines the standard design used in Phase I oncology trials to determine the MTD, as exemplified by the this compound study [2].
1. Study Objective
2. Preclinical Foundation
3. Study Population
4. Study Design & Dosing Scheme
5. Key Definitions: Dose-Limiting Toxicity (DLT)
6. Safety and Efficacy Assessments
The diagram below illustrates the logical process and decision points in a standard "3 + 3" dose-escalation trial.
The clinical development of this compound highlights several critical challenges in oncology drug development:
HER2 vs. EGFR Selectivity: this compound was designed as a HER2-selective covalent inhibitor with high specificity over wild-type EGFR, aiming to avoid the dose-limiting skin rashes and gastrointestinal toxicities (like severe diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [2]. Despite this design, Grade 3 diarrhea remained the primary DLT, and a fatal cardiac arrest occurred, indicating off-target or on-target toxicities not fully predicted by preclinical models [1] [2].
Risk-Benefit Assessment: The decision to terminate the trial underscores the critical nature of ongoing risk-benefit analysis in early-phase studies. The observation of partial responses in some patients was outweighed by the severity and fatality of the observed toxicities [1] [3].
The following tables summarize the outcomes of the clinical trial and the foundational preclinical characteristics of TAS0728.
Table 1: Key Findings from the Phase I Clinical Trial (NCT03410927) [1] [2]
| Aspect | Details |
|---|---|
| Trial Design | First-in-human, open-label, dose-escalation study |
| Patient Population | Adults with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation |
| Dosing Regimen | Escalating doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles |
| Primary Objective | Determine safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and/or RP2D |
| Key Toxicities | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID).
Table 2: Preclinical Profile of this compound [3] [4]
| Aspect | Preclinical Characteristics |
|---|---|
| Mechanism of Action | Oral, covalent-binding (irreversible), and selective HER2 kinase inhibitor. It binds to HER2 at cysteine 805 (C805). |
| Selectivity | High specificity for HER2 over wild-type EGFR. |
| Key Biochemical & Cellular Assays | - Kinase Assay: IC50 for HER2 = 13 nM [4].
Here are detailed methodologies for key experiments used to characterize this compound in preclinical studies.
The diagrams below illustrate the mechanism of action of this compound and the workflow of the Phase I clinical trial.
Diagram 1: this compound inhibits the HER2 signaling pathway by covalently binding to HER2, preventing its dimerization with HER3 and subsequent activation of downstream survival and proliferation signals. [3]
Diagram 2: The 3 + 3 dose-escalation design used in the Phase I trial. The trial was stopped after DLTs occurred, preventing the identification of an MTD or RP2D. [1]
The development of this compound highlights key challenges in oncology drug development.
Future development of covalent HER2 inhibitors may require:
TAS0728 is an oral, covalent-binding, and highly selective HER2 kinase inhibitor [1]. Its first-in-human Phase I study (NCT03410927) was designed to evaluate safety and determine the recommended dose for patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3]. However, the study was terminated after the dose-escalation phase because the overall risk-benefit profile was no longer favorable [2].
The table below details the inclusion and exclusion criteria from the clinical trial protocol [2] [3] [4].
| Category | Criteria |
|---|
| Key Inclusion Criteria | • Population: Adults (≥18 years) with histologically/cytologically confirmed, advanced solid tumors. • Molecular Alterations: Documented HER2 or HER3 overexpression, amplification, or mutation. • Prior Therapy: Disease progression after all standard therapies, or for whom no standard therapy exists. • Clinical Status: At least one measurable lesion; ECOG performance status of 0 or 1; adequate organ function. | | Key Exclusion Criteria | • CNS Disease: History of brain metastases or another primary malignancy. • Cardiac Function: Impaired cardiac function or clinically significant cardiac disease. • Recent Treatment: Recent chemotherapy, biologic therapy, or major surgery within specified windows prior to the first study dose. |
The Phase I dose-escalation study enrolled 19 patients at doses ranging from 50 mg to 200 mg twice daily (BID) [2]. Key safety outcomes that led to the study's termination are summarized below:
| Dose Level | Key Toxicities Observed | Outcome |
|---|---|---|
| 200 mg BID | Two patients experienced Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment), defined as Dose-Limiting Toxicities (DLTs). | Dose de-escalation |
| 150 mg BID | One additional DLT of Grade 3 diarrhea. One patient had a fatal cardiac arrest after one cycle; a causal relationship to this compound could not be excluded. | Study terminated |
The study was stopped because the Maximum Tolerated Dose (MTD) was not determined, and the overall risk-benefit ratio was deemed unacceptable [2].
Prior to clinical testing, robust preclinical data established the mechanistic rationale for targeting HER2-driven tumors with this compound.
This compound is a small molecule that covalently and irreversibly binds to a specific cysteine residue (C805) in the HER2 kinase domain [1]. This mechanism results in potent and sustained inhibition of HER2 signaling, which is not affected by high ATP concentrations [5] [1]. A critical feature of this compound is its high selectivity for HER2 over wild-type EGFR, which was predicted to potentially avoid the dose-limiting skin rash and gastrointestinal toxicities associated with pan-ErbB inhibitors [2] [1].
Preclinical studies provided a strong rationale for using this compound in tumors that developed resistance to existing HER2-targeted therapies.
The diagram below illustrates the core signaling pathway targeted by this compound and its differential mechanism compared to antibody-based therapies.
This in vivo protocol is based on the methodology used to evaluate this compound's efficacy against tumors with acquired resistance to HER2-targeted antibodies [6].
To evaluate the anti-tumor efficacy of this compound in patient-derived xenograft (PDX) models or cell line-derived xenografts that have developed resistance to trastuzumab/pertuzumab or T-DM1.
Model Establishment:
Resistance Induction (Stage I):
Efficacy Testing (Stage II):
Endpoint Analysis:
This compound represents a mechanistically distinct approach to inhibiting HER2 through covalent, irreversible binding. Preclinical data strongly suggests its potential utility in overcoming resistance to existing antibody-based HER2 therapies [6] [1]. The compiled patient selection criteria from its clinical trial provide a framework for identifying candidate populations with HER2/HER3-aberrant solid tumors [2] [3]. However, development was discontinued due to significant toxicity, including severe diarrhea and a fatal cardiac event, which halted further clinical investigation [2]. Future research into HER2-targeted agents should consider these safety findings while building upon the compelling preclinical rationale for selective HER2 kinase inhibition.
This compound (also known as TPC-107) is an investigational small molecule therapeutic agent developed by Taiho Pharmaceutical that represents a novel approach to targeting HER2-driven malignancies. This orally available covalent-binding inhibitor exhibits high selectivity for human epidermal growth factor receptor 2 (HER2) over wild-type EGFR, potentially addressing limitations of current HER2-targeted therapies. The unique mechanism of this compound involves irreversible covalent binding to cysteine 805 in the kinase domain of HER2, resulting in sustained target inhibition even in the presence of high ATP concentrations. This pharmacological profile is particularly valuable for treating tumors that have developed resistance to existing HER2-targeted antibodies and tyrosine kinase inhibitors. [1] [2]
The development of this compound addresses a significant clinical need in oncology, as HER2 alterations—including amplification, overexpression, and mutations—are drivers in various solid tumors beyond the well-characterized HER2-positive breast and gastric cancers. These alterations occur in multiple tumor types, including biliary tract cancer, urothelial carcinoma, non-small cell lung cancer, colorectal cancer, and endometrial cancer. This compound is currently in Phase II clinical development for these indications, with ongoing studies evaluating its efficacy in molecularly selected patient populations. The drug's development represents a strategic approach to precision oncology, targeting HER2 and HER3 abnormalities across tumor types based on molecular profiling rather than solely tissue of origin. [3] [4] [5]
This compound is characterized by distinct molecular properties that contribute to its unique pharmacological profile. With a molecular weight of 504.58 and chemical formula C₂₆H₃₂N₈O₃, this small molecule inhibitor demonstrates favorable oral bioavailability and potent inhibition of HER2 at nanomolar concentrations. The compound exhibits selective binding kinetics, with an IC₅₀ of 13 nM against HER2 in cell-free assays, highlighting its potent inhibitory activity. Importantly, this compound maintains high specificity for HER2 over wild-type EGFR (IC₅₀ of 65 nM), potentially mitigating the dermatological and gastrointestinal toxicities commonly associated with EGFR inhibition. This selective profile distinguishes this compound from earlier pan-HER family inhibitors that concurrently target EGFR. [6] [2]
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Cellular Function |
|---|---|---|
| HER2 (ERBB2) | 13 | Key driver in multiple solid tumors |
| BMX | 4.9 | Non-receptor tyrosine kinase |
| HER4 (ERBB4) | 8.5 | ERBB family receptor tyrosine kinase |
| BLK | 31 | B-lymphocyte kinase |
| EGFR (ERBB1) | 65 | Epidermal growth factor receptor |
| JAK3 | 33 | Janus kinase 3 |
| SLK | 25 | STE20-like kinase |
| LOK | 86 | Lymphocyte-oriented kinase |
The primary mechanism of this compound involves irreversible covalent binding to cysteine 805 (C805) within the ATP-binding pocket of the HER2 kinase domain. This covalent modification results in sustained kinase inhibition that is not competitive with ATP concentrations, enabling prolonged target engagement even in tumor microenvironments with elevated ATP levels. Following covalent binding, this compound effectively suppresses phosphorylation of both HER2 and its preferred dimerization partner HER3, thereby interrupting downstream signaling through the PI3K/AKT and MAPK pathways. This comprehensive inhibition ultimately induces apoptosis in HER2-dependent cancer cells while sparing cells without HER2 alterations due to the compound's selective binding properties. [1] [2]
The signaling pathway interactions and mechanism of this compound can be visualized as follows:
This compound demonstrates potent antitumor effects across multiple HER2-altered cancer cell lines in preclinical models. In cellular assays using HER2-amplified breast cancer cells (SK-BR-3, AU565, and BT-474), this compound effectively suppressed phosphorylation of HER2, HER3, AKT, and ERK in a concentration-dependent manner, with significant inhibition observed at concentrations as low as 40 nM. The compound induced robust apoptosis in these cell lines, as evidenced by increased cleavage of caspase-3 and PARP. Importantly, this compound maintained its anti-proliferative activity against cancer cells expressing mutated forms of HER2, including those with extracellular domain (L755S) and kinase domain (V777L) mutations that confer resistance to other HER2-targeted therapies. This broad activity profile across different HER2 alterations highlights the potential utility of this compound in treating diverse HER2-driven malignancies. [6] [2]
A key advantage of this compound's covalent mechanism is its prolonged duration of action. In time-course pharmacodynamic studies using SK-BR-3 cells, this compound maintained suppression of HER2 and HER3 phosphorylation for up to 48 hours after compound removal, demonstrating the sustained target engagement resulting from irreversible covalent binding. This extended pharmacodynamic activity contrasts with the transient inhibition produced by reversible HER2 inhibitors and may allow for more continuous pathway suppression in clinical settings. Additionally, this compound exhibited minimal cytotoxicity in non-tumor MCF10A breast epithelial cells that lack HER2 amplification, supporting its selective activity against HER2-dependent tumors and potentially reduced off-target effects. [2]
This compound demonstrated significant antitumor efficacy in multiple mouse xenograft models representing various HER2-driven solid tumors. In HER2-amplified breast cancer xenograft models, oral administration of this compound at doses ranging from 7.5 to 60 mg/kg resulted in dose-dependent tumor regression, with complete regression observed at higher dose levels. The antitumor effects were accompanied by sustained inhibition of HER2, HER3, and downstream signaling molecules in tumor tissues, confirming the on-target mechanism of action. Notably, this compound also showed potent efficacy in patient-derived xenograft models resistant to current HER2-targeted therapies, including trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1), suggesting its potential utility in treating refractory HER2-positive cancers. [6] [2]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Model Characteristics | Dosing Regimen | Treatment Outcome |
|---|---|---|---|
| Breast Cancer | HER2-amplified (BT-474) xenograft | 30 mg/kg, oral, BID | Tumor regression with sustained pathway inhibition |
| Breast Cancer | Trastuzumab-resistant patient-derived xenograft | 60 mg/kg, oral, BID | Significant tumor growth inhibition |
| Gastric Cancer | HER2-amplified (NCI-N87) xenograft | 15-60 mg/kg, oral, BID | Dose-dependent tumor regression |
| Peritoneal Dissemination | HER2-driven cancer cells | 30 mg/kg, oral, BID | Survival benefit without evident toxicity |
In a peritoneal dissemination model of HER2-driven cancer, this compound treatment provided a significant survival benefit without evident toxicity, supporting its potential application in advanced metastatic disease settings. The compound exhibited favorable pharmacokinetic properties in these preclinical models, with good oral bioavailability, dose-proportional exposure, and distribution to tumor tissue. The antitumor activity correlated with plasma concentrations, enabling the translation of effective exposure levels to human dosing predictions. These comprehensive preclinical efficacy data formed the foundation for clinical investigation of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities. [2]
The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. The study enrolled adult patients (≥18 years) with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors exhibiting HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or for whom no standard therapy existed. Key eligibility criteria included ECOG performance status of 0 or 1, adequate organ function, and measurable or evaluable disease. The trial followed a standard 3+3 dose escalation design with planned dose levels of 50, 100, 200, 400, 600, and 800 mg administered orally twice daily (BID) in 21-day cycles. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose (RP2D). [1] [7]
A total of 19 patients were enrolled and received this compound at dose levels ranging from 50 to 200 mg BID. The patient population included individuals with various solid tumor types, including breast, colorectal, gastric, and biliary tract cancers, with documented HER2 or HER3 abnormalities. Most patients had received extensive prior treatments, including HER2-targeted therapies such as trastuzumab, pertuzumab, and ado-trastuzumab emtansine, reflecting the heavily pretreated nature of the study population. The Phase I component focused primarily on safety assessment, with key secondary endpoints including pharmacokinetic profiling and preliminary antitumor activity evaluated according to RECIST 1.1 criteria. [1] [8]
This compound demonstrated preliminary antitumor activity in the Phase I study, with partial responses observed in 2 of 14 patients evaluable for treatment response. These responses occurred in patients with HER2-aberrant solid tumors who had progressed on prior HER2-targeted therapies, providing clinical proof-of-concept for the drug's mechanism of action. However, the clinical development was challenged by significant safety concerns that emerged during dose escalation. At the 200 mg BID dose level, two patients experienced dose-limiting toxicities (DLTs) of Grade 3 diarrhea that persisted for more than 48 hours and was unresponsive to aggressive antidiarrheal treatment. Following dose de-escalation to 150 mg BID, an additional DLT of Grade 3 diarrhea was observed, and one patient experienced fatal cardiac arrest after receiving one cycle (21 days) of this compound. Although the etiology of the cardiac event remained unclear, a causal relationship to this compound could not be excluded due to temporal association. [1] [8]
Table 3: Clinical Safety Findings from Phase I Study of this compound
| Dose Level | Number of Patients | Dose-Limiting Toxicities | Other Significant Adverse Events |
|---|---|---|---|
| 50 mg BID | 3 | None reported | No Grade ≥3 related AEs |
| 100 mg BID | 3 | None reported | No Grade ≥3 related AEs |
| 200 mg BID | 6 | 2 cases of Grade 3 diarrhea | Other gastrointestinal toxicities |
| 150 mg BID | 7 | 1 case of Grade 3 diarrhea | 1 fatal cardiac arrest (relationship unclear) |
Based on these unacceptable toxicities observed during dose escalation, the study sponsors determined that the overall risk-benefit profile no longer favored continued dose escalation, and the trial was terminated. The maximum tolerated dose was not established, and no recommended Phase II dose was determined. The safety findings, particularly the Grade 3 diarrhea and potential cardiac toxicity, highlighted the challenges in developing HER2-targeted kinase inhibitors with acceptable therapeutic indices. These results underscored the need for careful patient selection, proactive management of gastrointestinal toxicities, and rigorous cardiac monitoring in future clinical development of HER2 covalent inhibitors. [1] [8]
The kinase inhibition profile of this compound was characterized using comprehensive biochemical and cellular assays. For the biochemical kinase assay, HER2 inhibitory activity was measured using kinase profiling services provided by Carna Biosciences. The 50% inhibitory concentration (IC₅₀) values were determined based on in vitro peptide substrate phosphorylation activity of HER2. To assess kinase selectivity, this compound was tested against a panel of 386 or 374 kinases using Kinase Panel Assays at Reaction Biology Corporation. These assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L this compound, with reactions carried out in the presence of 10 μmol/L ATP. The percentage inhibition was calculated relative to vehicle-treated controls, and IC₅₀ values were determined from dose-response curves. [6]
For cellular pharmacology studies, multiple HER2-altered cancer cell lines were utilized, including SK-BR-3, AU565, BT-474 (breast cancer), and NCI-N87 (gastric cancer) cells. Cells were seeded in 6-well or 12-well plates and cultured overnight to achieve appropriate confluence. This compound was added to the culture medium at concentrations ranging from 10 to 1000 nM for specified incubation periods (typically 3 hours for phosphorylation studies, 48-72 hours for proliferation assays). For Western blot analysis, cells were harvested and lysed, followed by protein separation and immunoblotting using antibodies against phosphorylated and total HER2, HER3, AKT, ERK, and apoptosis markers (cleaved caspase-3, PARP). Cellular viability was assessed using standardized assays such as MTT or CellTiter-Glo, with IC₅₀ values calculated from dose-response curves. [6]
Animal studies were conducted using 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2-driven tumor models. For subcutaneous xenograft models, cancer cells (5-10 × 10⁶) were inoculated into the flank region, and treatment began when tumors reached approximately 100-200 mm³ in volume. This compound was administered by oral gavage at doses ranging from 7.5 to 60 mg/kg, typically using a twice-daily (BID) dosing schedule. Tumor dimensions and body weights were measured 2-3 times weekly, and tumor volumes were calculated using the formula: volume = (length × width²) / 2. For pharmacodynamic assessments, tumors were harvested at specified time points after drug administration, and phosphorylation status of HER2, HER3, and downstream signaling molecules was analyzed by Western blotting or immunohistochemistry. [6]
The experimental workflow for in vivo efficacy and mechanism studies can be summarized as follows:
All animal studies were conducted in accordance with institutional animal care guidelines, with protocols approved by institutional animal care and use committees. For compound formulation, this compound was typically prepared as a homogeneous suspension in 0.5% methylcellulose or similar vehicle for oral administration. Statistical analyses of tumor growth data were performed using appropriate methods such as repeated measures ANOVA, with post-hoc tests for between-group comparisons. The percentage of tumor growth inhibition (TGI) was calculated using the formula: % TGI = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC represent the change in tumor volume for treatment and control groups, respectively. [6]
This compound represents a significant advancement in the development of HER2-selective kinase inhibitors, with its covalent binding mechanism offering potential pharmacological advantages over reversible inhibitors. The preclinical profile of this compound demonstrates potent antitumor activity against HER2-altered models, including those resistant to current HER2-targeted therapies, supporting its continued investigation in defined patient populations. However, the clinical experience from the Phase I trial highlights the challenges associated with achieving a therapeutic window, particularly regarding gastrointestinal and potential cardiac toxicities. The termination of the Phase I study due to unacceptable toxicity underscores the need for careful consideration of dose escalation strategies and toxicity management in future development of covalent HER2 inhibitors. [1] [8] [2]
Future development of this compound or similar covalent HER2 inhibitors may benefit from several strategic approaches. Biomarker-driven patient selection could help identify populations most likely to respond, potentially improving the risk-benefit ratio. The exploration of alternative dosing schedules, such as intermittent administration, might mitigate toxicities while maintaining antitumor efficacy. Additionally, combination strategies with other targeted agents or antibody-drug conjugates could enhance efficacy while allowing for lower doses of each individual agent. Despite the clinical setbacks, the compelling preclinical data and novel mechanism of this compound continue to support the investigation of HER2-selective covalent inhibitors as a valuable therapeutic approach for HER2-driven malignancies. Further refinement of compound properties and clinical development strategies may eventually realize the potential of this promising drug class. [1] [3] [5]
This compound is a novel covalent HER2-selective inhibitor with a distinct mechanism of action and promising preclinical activity against HER2-altered solid tumors. The compound demonstrates potent and selective inhibition of HER2 signaling, resulting in robust antitumor efficacy in preclinical models, including those resistant to current HER2-targeted therapies. While clinical development has been challenged by significant toxicities, including dose-limiting diarrhea and a potential risk of cardiac events, the preclinical profile supports the continued investigation of HER2-selective covalent inhibition as a therapeutic strategy. Further optimization of dosing regimens, patient selection strategies, and toxicity management approaches may enable the successful development of this drug class for patients with HER2-driven malignancies who have exhausted standard treatment options. [1] [8] [2]
TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 (Human Epidermal Growth Factor Receptor 2) with high specificity over wild-type EGFR [1] [2]. Its mechanism and key preclinical characteristics are summarized below.
The diagram below illustrates the mechanism of action of this compound and its effect on the HER2 signaling pathway.
Table 1: In Vitro Biochemical Kinase Inhibition Profile of this compound [3]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| HER2 | 13 |
| BMX | 4.9 |
| HER4 | 8.5 |
| BLK | 31 |
| EGFR | 65 |
| JAK3 | 33 |
| SLK | 25 |
| LOK | 86 |
A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) was conducted in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [1].
The trial was terminated early during the dose-escalation phase because the overall risk-benefit ratio was no longer favorable. The maximum tolerated dose (MTD) was not established [1]. The dose-limiting toxicities (DLTs) and serious adverse events (SAEs) are summarized below.
Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Key Safety Events from the Phase I Study [1]
| Dose Level | Patients Enrolled | DLTs (Grade 3 Diarrhea) | Other Significant Safety Events |
|---|---|---|---|
| 200 mg BID | Not Specified | 2 patients | None specified in results |
| 150 mg BID | Not Specified | 1 patient | 1 fatal cardiac arrest (causality to this compound could not be excluded) |
The following flowchart depicts the clinical trial trajectory and outcomes.
For research purposes, here are summaries of key experimental methodologies used in the preclinical profiling of this compound.
The journey of this compound underscores a critical challenge in targeted oncology drug development: achieving a therapeutic window even with a highly selective agent.
1. Compound Profile TAS0728 is an orally available, potent, irreversible, and covalent-binding inhibitor selectively targeting HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2].
2. Mechanism of Action The following diagram illustrates the proposed mechanism of action of this compound and its subsequent biological effects, based on preclinical data [3] [4] [2].
3. Preclinical Efficacy Summary The table below summarizes key quantitative data on the antitumor activity of this compound from preclinical studies [3] [4] [1].
| Model Type | Cell Line / Model | Dosing Regimen | Key Experimental Findings |
|---|---|---|---|
| In Vitro | SK-BR-3 (HER2-amplified) | 30-300 nM for 3-48 hours | Sustained inhibition of HER2, HER3, AKT, and ERK phosphorylation [1]. |
| In Vivo (Mouse Xenograft) | NCI-N87 (HER2-amplified human gastric cancer) | 60 mg/kg, oral, once daily | Significant tumor regression [1]. |
| In Vivo (Resistance Model) | NCI-N87 (resistant to Trastuzumab + Pertuzumab or T-DM1) | 60 mg/kg/day, oral | Significant anti-tumor effect upon switching to this compound; associated with inhibition of HER2-HER3 phosphorylation [4]. |
| In Vivo (PDX Model) | Breast cancer refractory to Trastuzumab/Pertuzumab and T-DM1 | Not specified | Potent anti-tumor effect [4]. |
4. Detailed Experimental Protocol (Preclinical) This protocol is adapted from methods described in preclinical studies for evaluating this compound efficacy in a xenograft model [4] [2].
The early termination of this compound's clinical trial means its future as a monotherapy is uncertain [3]. However, its strong preclinical rationale against resistant cancers suggests potential research directions.
It is crucial to note the serious safety signals observed in the first-in-human trial. At doses of 150 mg and 200 mg twice daily, this compound caused Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) and one fatal cardiac arrest was reported. The study was terminated because the risk-benefit ratio was no longer favorable [3]. Any future research involving this compound must prioritize stringent safety monitoring.
TAS0728 is an orally available, small-molecule therapeutic agent that functions as a covalent-binding inhibitor selectively targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Its molecular formula is C₂₆H₃₂N₈O₃ with a molecular weight of 504.58 g/mol and a CAS Registry Number of 2088323-16-2 [1]. Unlike conventional reversible kinase inhibitors, this compound forms a covalent bond with cysteine 805 (C805) in the ATP-binding pocket of HER2, resulting in sustained and irreversible kinase inhibition [2]. This mechanism provides prolonged target suppression that persists even after drug clearance, potentially overcoming certain resistance mechanisms that limit the efficacy of reversible inhibitors.
The development of this compound was motivated by the need for HER2-selective inhibitors that avoid the dose-limiting toxicities associated with pan-ErbB inhibitors, particularly those inhibiting the epidermal growth factor receptor (EGFR). Traditional HER2 inhibitors such as afatinib and neratinib demonstrate significant EGFR inhibition, leading to severe skin toxicities and gastrointestinal adverse events including Grade 3 or 4 diarrhea [3]. This compound was specifically engineered to have high specificity for HER2 over wild-type EGFR, potentially offering an improved therapeutic window for treating HER2-driven malignancies [2].
Despite promising preclinical data, the clinical development of this compound was discontinued following a Phase I trial (NCT03410927) that identified unacceptable toxicity profiles, including Grade 3 diarrhea and a fatal cardiac arrest event [3] [4]. Nevertheless, the compound remains valuable as a research tool for investigating HER2 signaling biology and developing covalent inhibition strategies, with comprehensive experimental protocols provided herein for research applications.
This compound exerts its antitumor effects through irreversible inhibition of HER2 kinase activity, which subsequently disrupts downstream oncogenic signaling pathways. The compound's covalent binding to C805 in the HER2 kinase domain results in prolonged suppression of kinase activity that is not competitive with ATP concentrations, enabling sustained pathway suppression even in environments with high ATP levels [2]. This covalent binding mechanism differentiates this compound from reversible inhibitors like lapatinib and may contribute to its efficacy in settings of acquired resistance to other HER2-targeted therapies.
Following HER2 inhibition, this compound effectively suppresses phosphorylation of HER3 and key downstream effectors including AKT and MAPK, ultimately inducing apoptosis in HER2-amplified cancer cells [2]. The exceptional selectivity of this compound for HER2 over EGFR (approximately 5-fold higher selectivity for HER2) underlies its potential for reduced dermatologic and gastrointestinal toxicities compared to pan-ErbB inhibitors [3] [2]. In preclinical models of tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1, HER2-HER3 phosphorylation was retained, and switching to this compound produced significant antitumor effects associated with HER2-HER3 signal inhibition, suggesting that tumors resistant to antibody-based HER2 therapies remain dependent on oncogenic HER2-HER3 signaling [5].
The diagram below illustrates the mechanistic pathway of this compound and its effect on HER2-driven oncogenic signaling:
Figure 1: this compound Mechanism of Action: Covalent binding to HER2 inhibits dimerization and downstream signaling, leading to apoptosis.
This compound demonstrates nanomolar potency against HER2 with high selectivity across the kinome. Biochemical assays revealed that this compound effectively inhibits HER2 kinase activity with an IC₅₀ of 13 nM, while showing significantly reduced activity against wild-type EGFR (IC₅₀ of 65 nM) [1]. This selectivity profile represents a substantial improvement over earlier generation HER2 inhibitors that concurrently inhibit EGFR, contributing to manageable toxicity. Cellular assays using MCF10A cells engineered to express various mutated HER2 genes confirmed that this compound potently inhibits phosphorylation of both wild-type and mutated HER2, demonstrating its potential utility across various HER2 alterations [2].
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Clinical Relevance |
|---|---|---|
| HER2 (human) | 36 | Primary target, multiple cancer types |
| HER4 | 8.5 | Potential role in HER2 signaling complexes |
| BMX kinase | 4.9 | Off-target, uncertain significance |
| JAK3 | 33 | Off-target, potential immunomodulatory effects |
| BLK | 31 | Off-target, uncertain significance |
| SLK | 25 | Off-target, uncertain significance |
| EGFR | 65 | Related target, explains reduced toxicity |
| LOK | 86 | Off-target, uncertain significance |
This compound demonstrated significant antitumor activity across multiple xenograft models representing various HER2-driven malignancies. In BT-474 and NCI-N87 breast and gastric cancer xenograft models, this compound administration resulted in dose-dependent tumor regression associated with sustained suppression of pHER2, pHER3, pAKT, and pMAPK [2]. Notably, the compound showed activity in patient-derived xenograft (PDX) models established from breast cancer cases refractory to both trastuzumab/pertuzumab and T-DM1, suggesting its potential utility in treatment-resistant settings [5].
A particularly compelling application emerged from novel resistance models developed to simulate acquired resistance to established HER2-targeted therapies. When tumors acquired resistance to trastuzumab/pertuzumab combination therapy or T-DM1 through continuous in vivo exposure, switching to this compound monotherapy produced significant antitumor effects and inhibition of HER2-HER3 signaling without evidence of alternative receptor tyrosine kinase activation [5]. This indicates that tumors resistant to antibody-based HER2 targeting remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Type | Dosing Regimen | Treatment Duration | Outcome |
|---|---|---|---|---|
| NCI-N87 Xenograft | Gastric cancer | 60 mg/kg/day, oral | 3 weeks | Tumor regression |
| BT-474 Xenograft | Breast cancer | 40 mg/kg/day, oral | 4 weeks | Tumor regression |
| Trastuzumab/Pertuzumab-Resistant NCI-N87 | Acquired resistance | 60 mg/kg/day, oral | 3 weeks | Significant tumor growth inhibition |
| T-DM1-Resistant NCI-N87 | Acquired resistance | 60 mg/kg/day, oral | 3 weeks | Significant tumor growth inhibition |
| HER2-driven Peritoneal Dissemination | Metastatic model | 30 mg/kg/day, oral | Until morbidity | Survival benefit without evident toxicity |
The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. The study employed a standard 3+3 design with planned dose escalation from 50 mg to 800 mg twice daily (BID) in 21-day cycles. Eligible patients included adults with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or for whom no standard therapy existed [3] [4].
Patient enrollment criteria required documented HER2/HER3 aberrations determined by local laboratory testing, measurable or evaluable disease per RECIST 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and adequate organ function [3]. Notably, patients could have received up to two different forms of prior anti-HER2 therapy (up to four lines for breast cancer), making this a heavily pretreated population reflecting the intended use in treatment-resistant disease.
The Phase I trial enrolled 19 patients across dose levels of 50, 100, 150, and 200 mg BID before study termination due to safety concerns [3]. Dose-limiting toxicities (DLTs) emerged at the 200 mg BID dose level, where two cases of Grade 3 diarrhea were observed, both lasting >48 hours and unresponsive to aggressive antidiarrheal treatment [3]. After dose de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred in one patient. Most significantly, at the 150 mg BID dose level, one patient experienced fatal cardiac arrest after receiving one cycle (21 days) of this compound [3]. Although the exact etiology remained unclear, investigators could not exclude a causal relationship to this compound due to temporal association.
The trial was subsequently terminated after determination that the overall risk-benefit profile no longer favored continued dose escalation, and the maximum tolerated dose (MTD) was not established [3] [4]. This decision highlights the challenges in developing HER2-targeted kinase inhibitors with sufficient therapeutic windows, despite preclinical selectivity promises.
Despite the limited patient numbers due to early termination, preliminary efficacy signals were observed in some patients. Among 14 patients evaluable for treatment response, two partial responses were documented according to RECIST 1.1 criteria [3] [7]. These responses provided clinical proof-of-concept for HER2 inhibition with this compound, supporting the robust antitumor activity observed in preclinical models. The specific tumor types and molecular alterations in responding patients were not detailed in the available reports, preventing subgroup analyses to identify potential predictive biomarkers.
Purpose: To evaluate the potency and selectivity of this compound against a panel of purified kinases. This protocol enables quantitative assessment of kinase inhibition and determination of IC₅₀ values [2] [6].
Materials:
Procedure:
Technical Notes:
Purpose: To assess the cellular potency of this compound in inhibiting HER2 phosphorylation and downstream signaling pathway components in HER2-amplified cancer cell lines [2].
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the antitumor activity of this compound in mouse xenograft models bearing HER2-dependent tumors [5] [2].
Materials:
Procedure:
Technical Notes:
The experimental workflow for evaluating this compound efficacy is summarized below:
Figure 2: this compound Efficacy Evaluation Workflow: Comprehensive testing from in vitro profiling to in vivo analysis.
Despite the discontinuation of its clinical development, this compound remains a valuable research tool for several investigative applications. The compound provides a selective HER2 inhibition platform for dissecting HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition [2]. This selectivity makes it particularly useful for studying the distinct biological functions of HER2 compared to other ErbB family members in normal and malignant contexts.
Additionally, this compound serves as an effective probe compound for investigating mechanisms of resistance to antibody-based HER2 therapies. Preclinical evidence demonstrates that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 remain dependent on HER2-HER3 signaling and show sensitivity to this compound [5]. This suggests that HER2 kinase inhibition may overcome certain resistance mechanisms to antibody-based therapies, providing insights for developing sequential or combination treatment strategies.
The covalent binding mechanism of this compound also offers opportunities to study irreversible kinase inhibition strategies and their potential advantages in achieving sustained pathway suppression and circumventing resistance mediated by ATP-competitive mutations [2]. Researchers can utilize this compound as a structural template for designing next-generation covalent inhibitors with improved selectivity and safety profiles.
TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its primary mechanism involves covalently binding to HER2 at cysteine 805, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, thereby inducing apoptosis in HER2-dependent cancer cells [1] [2] [3].
A key characteristic of this compound is its high selectivity for HER2 over wild-type EGFR, which was designed to circumvent the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [1].
The table below summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Details / Additional Targets (IC50) |
|---|---|---|
| Molecular Weight | 504.58 g/mol | Formula: C₂₆H₃₂N₈O₃ [2] [3] |
| IC50 (HER2) | 13 nM (cell-free assay) [2] | Also inhibits: BMX (4.9 nM), HER4 (8.5 nM), BLK (31 nM), EGFR (65 nM), JAK3 (33 nM), SLK (25 nM), LOK (86 nM) [2] [3] |
| IC50 (human HER2) | 36 nM [2] | |
| In Vitro Solubility | 100 mg/mL in DMSO (198.18 mM) [2] | |
| In Vivo Dosing (Preclinical) | 7.5 - 60 mg/kg [2] [3] | Administration: Oral gavage |
A first-in-human, phase I, open-label, dose-escalation study (NCT03410927) was conducted to investigate this compound in adults with advanced solid tumors harboring HER2 or HER3 aberrations [1] [4].
| Parameter | Details |
|---|---|
| Trial Registration | NCT03410927 [1] |
| Patient Population | 19 patients with advanced solid tumors (HER2/HER3 overexpression, amplification, or mutation) [1] |
| Dosing Regimen | Orally, twice daily (BID), in 21-day continuous cycles [1] |
| Tested Doses | 50 mg, 100 mg, 200 mg, and 150 mg BID [1] |
| Primary Outcome | Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1] |
| Key Findings | The study was terminated early due to unacceptable toxicity. The MTD was not determined [1]. |
The diagram below illustrates the design and outcome of the Phase I clinical trial for this compound.
The table below summarizes the dose levels tested in the first-in-human phase I study and the Dose-Limiting Toxicities (DLTs) that were observed [1] [2] [3]:
| Dose Level | Number of Patients | Key Safety Observations |
|---|---|---|
| 200 mg BID | Not specified | Two DLTs (both Grade 3 diarrhea lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1] [2]. |
| 150 mg BID | Not specified | One DLT (Grade 3 diarrhea). One fatal case of cardiac arrest; causal relationship to TAS0728 could not be excluded [1] [2]. |
| 100 mg BID | Not specified | No DLTs reported in the search results. |
| 50 mg BID | Not specified | No DLTs reported in the search results. |
| Total Enrolled | 19 | The study was stopped due to unacceptable toxicity. The Maximum Tolerated Dose (MTD) was not determined [1] [2]. |
The phase I study was designed to evaluate the safety of this compound in patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3].
The dose escalation was halted after evaluating the 150 mg and 200 mg BID doses. The primary reasons were [1] [2]:
The clinical development of this compound for advanced solid tumors was discontinued during the initial dose-escalation phase due to significant safety concerns, including severe diarrhea and a potential risk of cardiac arrest. The available data does not support the establishment of safe dose modification guidelines for clinical use.
For continued research, particularly in preclinical settings, the provided information on toxicities and the narrow therapeutic window observed in humans is critical for informing future compound design and toxicology studies.
TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2) [1] [2]. Its primary mechanism involves covalently binding to a cysteine residue (C805) in the HER2 kinase domain, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, even in the presence of high ATP concentrations [1]. A key differentiator is its high specificity for HER2 over wild-type EGFR, which was designed to mitigate side effects like severe rash and diarrhea commonly associated with EGFR inhibition [3] [1].
The table below summarizes its key inhibitory activity (IC50 values) against a panel of kinases from cell-free assays [1] [4] [2].
| Kinase Target | IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| SLK | 25 |
| BLK | 31 |
| JAK3 | 33 |
| HER2 (human) | 36 |
| EGFR | 65 |
| LOK | 86 |
The following protocols are summarized from preclinical studies that characterized this compound.
1. Kinase Assay for Inhibitory Activity
2. Cell-Based Western Blot Analysis
3. Cell Proliferation/Growth Inhibition Assay
1. Mouse Xenograft Model for Antitumor Efficacy
2. Peritoneal Dissemination Model for Survival Benefit
A first-in-human Phase I study (NCT03410927) investigated this compound in patients with advanced solid tumors harboring HER2 or HER3 aberrations. The study was terminated early due to unacceptable toxicity, providing critical safety insights for future development [3] [5] [6].
Key Clinical Safety and Laboratory Findings
The table below summarizes the clinical dosing and key toxicities from the Phase I trial [3].
| Dose Level | Key Observed Toxicities | Outcome |
|---|---|---|
| 200 mg BID | Two DLTs (Grade 3 diarrhea) | Dose level deemed toxic |
| 150 mg BID | One DLT (Grade 3 diarrhea); One fatal cardiac arrest | Dose de-escalation; study termination |
| 50-100 mg BID | Not specified in results | No DLTs mentioned |
The following diagram illustrates the mechanism of action of this compound and its downstream effects, based on the described preclinical research.
This compound represents a rationally designed, HER2-selective covalent inhibitor with compelling preclinical evidence of robust antitumor activity in HER2-driven models, including those resistant to existing HER2-targeted antibodies [3] [1]. However, its clinical development encountered significant challenges. The Phase I trial highlighted severe diarrhea and a potential risk of cardiac arrest as major dose-limiting and serious toxicities, leading to the study's termination [3] [5] [6].
For future research, careful attention must be paid to managing gastrointestinal toxicity and implementing rigorous cardiac monitoring. Despite the clinical setback, this compound remains a molecule of interest in preclinical research due to its unique HER2-selective profile.
The following table summarizes the key dose-limiting toxicities (DLTs) and serious adverse events (SAEs) identified in the first-in-human phase I study of TAS0728 [1].
| Adverse Event | Grade (CTCAE v5.0) | Relationship to this compound | Details & Management |
|---|---|---|---|
| Diarrhea [1] | Grade 3 | DLT (Defined as lasting >48 hours and unresponsive to intensive antidiarrheal medication) | Led to study dose de-escalation. Occurred at 200 mg BID and 150 mg BID doses. |
| Cardiac Arrest [1] | Fatal | Causality could not be excluded | One fatal event occurred after one cycle (21 days) at 150 mg BID. The study was terminated due to an unfavorable risk-benefit profile. |
The phase I study (NCT03410927) was ultimately terminated during the dose-escalation phase because the overall risk-benefit ratio was no longer considered favorable. The maximum tolerated dose (MTD) was not determined [1].
This compound is an oral, covalent-binding inhibitor that selectively targets HER2. A key differentiator from other inhibitors is its high specificity for HER2 over wild-type EGFR, which was designed to avoid skin rash and gastrointestinal toxicities like diarrhea commonly associated with EGFR inhibition [1] [2].
The diagram below illustrates the signaling pathway and the consequences of this compound inhibition.
For scientists working with this compound in a preclinical context, here are the primary takeaways from the clinical data:
The phase I study of TAS0728 in patients with advanced solid tumors reported the following key safety events [1] [2]:
| Event Description | Dose Level | Outcome | Relationship to this compound |
|---|---|---|---|
| Fatal cardiac arrest | 150 mg, twice daily | Occurred after 1 cycle (21 days) of treatment | Could not be excluded due to temporal association [1] [2] |
| Grade 3 diarrhea | 200 mg and 150 mg, twice daily | Lasted >48 hours; was dose-limiting | Defined as a Dose-Limiting Toxicity (DLT) [1] |
The study sponsor concluded that the overall risk-benefit ratio no longer favored continuing the trial, and the maximum tolerated dose (MTD) was not established [1] [3].
While this compound is a covalent-binding HER2 inhibitor, other approved HER2-targeted therapies like Trastuzumab are known to carry a risk of cardiotoxicity, such as dilated cardiomyopathy and reduced left ventricular ejection fraction (LVEF) [4]. The following workflow outlines a general approach to cardiac monitoring for high-risk therapeutics, which can be adapted for investigational agents:
For research involving this compound, consider these monitoring principles derived from standard practices for HER2-targeted agents [4]:
The core information comes from a first-in-human phase I study of TAS0728 (NCT03410927) [1]. In this trial, Grade 3 diarrhea was identified as a Dose-Limiting Toxicity (DLT). The protocol defined a DLT as Grade ≥ 3 diarrhea that lasted more than 48 hours and was unresponsive to intensive antidiarrheal medication [1].
The table below summarizes the key findings from the study:
| Dose Level | Diarrhea Events | Other Notable Toxicity |
|---|---|---|
| 200 mg BID | 2 DLTs (Grade 3 diarrhea) | - |
| 150 mg BID | 1 DLT (Grade 3 diarrhea) | 1 fatal cardiac arrest (relationship to this compound could not be excluded) |
Based on this data, the following management strategy is recommended:
Understanding the mechanism can help in troubleshooting. The diarrhea associated with HER2-targeted drugs like this compound is often linked to "on-target" effects on the epidermal growth factor receptor (EGFR/HER1). While this compound is designed to be highly selective for HER2 over wild-type EGFR, inhibition of other ErbB family kinases can still occur and may contribute to gastrointestinal toxicity [1] [3]. This class effect is well-documented with other TKIs, such as neratinib and afatinib, which cause dose-limiting Grade 3 or 4 diarrhea [1] [3].
The diagram below illustrates this pathway and the proposed management strategy.
Q1: Why is diarrhea a major concern in this compound trials? A1: Diarrhea was the Dose-Limiting Toxicity (DLT) in the phase I study. The trial was ultimately stopped because the risk-benefit ratio became unfavorable at the tested doses, and the Maximum Tolerated Dose (MTD) was not determined, largely due to the unacceptable toxicity, including severe diarrhea and a fatal cardiac event [1].
Q2: What is considered a "dose-limiting" episode of diarrhea? A2: In the context of the this compound trial, a diarrhea event was classified as a DLT if it was Grade 3 or higher, lasted for more than 48 consecutive hours, and did not respond to aggressive antidiarrheal treatment [1].
Q3: Are there any other critical toxicities to monitor alongside diarrhea? A3: Yes. The same clinical trial reported a fatal cardiac arrest in one patient after a single cycle at 150 mg BID. While the exact cause was unclear, a causal relationship to this compound could not be ruled out. This underscores the need for comprehensive safety monitoring, including cardiac function, in addition to GI toxicity management [1].
The table below summarizes the key dose-limiting toxicities (DLTs) and other serious adverse events observed in the first-in-human Phase I study of TAS0728 [1] [2].
| Toxicity / Adverse Event | Grade | Description & Management Challenges |
|---|---|---|
| Diarrhea | Grade 3 | Primary DLT; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1] [2]. |
| Cardiac Arrest | Fatal | One patient experienced fatal cardiac arrest after one cycle (21 days) at 150 mg BID. A causal relationship to this compound could not be excluded [1] [2]. |
The study did not establish a Maximum Tolerated Dose (MTD) and was stopped because the overall risk-benefit ratio was no longer favorable [1] [2].
For researchers conducting preclinical studies, the following monitoring and experimental design considerations are recommended based on the clinical findings.
Issue: Severe Diarrhea in Animal Models
Issue: Cardiac Safety Signals
Q: What was the recommended Phase II dose (RP2D) for this compound?
Q: Does this compound have selectivity that might reduce toxicity compared to other HER2 inhibitors?
Q: What patient population was studied in the Phase I trial?
The following diagram illustrates the mechanism of action of this compound and the downstream signaling pathways it affects, which provides context for its efficacy and toxicity.
TAS0728 is an oral, covalent-binding, and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). Preclinically, it demonstrated high selectivity for HER2 over wild-type EGFR, with potent antitumor activity in models of HER2-amplified or mutated cancers [1] [2].
However, a first-in-human Phase I study (NCT03410927) was terminated early. The study could not determine a maximum tolerated dose (MTD) because of dose-limiting toxicities (DLTs), primarily Grade 3 diarrhea, and one fatal cardiac arrest where a relationship to this compound could not be excluded [1] [3] [4]. The trial details are summarized below:
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT03410927 [5] |
| Phase | 1/2 [5] |
| Status | Terminated [5] |
| Patient Population | Adults with advanced solid tumors harboring HER2 or HER3 aberrations [1] |
| Primary Goal | Determine safety, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD) [1] |
| Tested Doses | 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] |
| Key DLTs | Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1] [3] |
| Serious Adverse Event | One fatal cardiac arrest at 150 mg BID; causality to this compound could not be ruled out [1] |
| Efficacy (in evaluable patients) | Partial responses observed in 2 out of 14 patients [1] |
| Study Conclusion | Stopped due to unacceptable toxicity; MTD was not determined [1] [3] |
The following protocols are derived from preclinical studies that established the foundation for the clinical trial.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.
This protocol assesses the effect of this compound on downstream signaling and cell viability in HER2-amplified cancer cell lines.
This protocol evaluates the antitumor efficacy and preliminary toxicity of this compound in mouse models.
Q: What are the critical safety concerns for researchers handling this compound?
Q: Why was the clinical development of this compound stopped?
Q: What was the planned dosing schedule in the clinical trial?
Q: How can I optimize the formulation for in vivo administration?
The diagram below illustrates the mechanism of action of this compound within the HER2 signaling pathway.
Given that this compound's clinical development has been discontinued, its primary research utility lies in:
The first-in-human Phase I study (NCT03410927) of TAS0728 was stopped because the risk-benefit profile was no longer favorable. The key safety results are summarized in the table below [1] [2] [3].
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) | Serious Adverse Events (SAEs) |
|---|
| 200 mg BID | Information not specified | 2 patients with • Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) | Not specified | | 150 mg BID | Information not specified | 1 patient with • Grade 3 diarrhea | 1 patient with • Fatal cardiac arrest after 1 cycle (21 days) of treatment. A causal relationship to this compound could not be excluded. |
From this study:
This compound was designed as an oral, covalent, and highly selective HER2 inhibitor intended to avoid the toxicities associated with pan-HER inhibitors that also target EGFR (which often cause severe skin rash and diarrhea) [1] [2].
However, data from a supplier site suggests that this compound does inhibit other kinases. The table below shows its half-maximal inhibitory concentration (IC50) for various kinase targets, with a lower IC50 indicating greater potency [4].
| Target Kinase | IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| BLK | 31 |
| JAK3 | 33 |
| SLK | 25 |
| EGFR | 65 |
| LOK | 86 |
This profile indicates that while this compound is potent against HER2, its activity against other kinases like EGFR could still contribute to the observed gastrointestinal toxicities.
Q1: Why did the this compound clinical trial terminate, and what are the implications for future research? The trial was terminated due to unacceptable toxicity during the dose-escalation phase. The occurrence of a fatal cardiac arrest, potentially treatment-related, and the high rate of severe diarrhea made the risk-benefit ratio unfavorable [1] [2]. Future research on similar compounds would require careful assessment of cardiac safety and strategies to manage severe gastrointestinal toxicity from an early stage.
Q2: What was the intended patient population for the this compound trial before its termination? The study aimed to enroll adults (≥18 years) with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on all standard therapies or for whom no standard therapy existed [1] [5]. Planned tumor types for later phases included urothelial cancer, biliary tract cancer, metastatic breast cancer, non-small cell lung cancer, and colorectal cancer [5].
Q3: Is this compound truly a selective HER2 inhibitor? Preclinical data suggested high specificity for HER2 over wild-type EGFR [1] [2]. However, kinase profiling data shows this compound also potently inhibits other kinases like BMX and HER4, and has some activity against EGFR [4]. The observed Grade 3 diarrhea in the clinic is a toxicity commonly associated with EGFR inhibition.
The relationship between the drug's mechanism of action and the observed clinical toxicities can be visualized in the following pathway. This illustrates the hypothesized chain of events from kinase inhibition to the adverse outcomes that halted the trial.
The table below summarizes key quantitative data from preclinical studies for TAS0728.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| HER2 IC₅₀ | 13 nM (Cell-free assay) | Kinase assay | [1] |
| Human HER2 IC₅₀ | 36 nM | Kinase assay | [1] |
| Anti-tumor Efficacy (In Vivo) | Tumor regression | NCI-N87 mouse xenograft models | [2] [3] |
| Efficacy in Resistant Models | Significant anti-tumor effect | Trastuzumab/Pertuzumab & T-DM1 resistant xenografts | [2] |
| Clinical Trial Dose (Phase I) | 50 mg to 200 mg, BID (Twice a day) | Terminated due to toxicity (diarrhea, cardiac arrest) | [4] |
While full protocols are not available, published methodologies outline key experimental approaches for studying this compound.
This compound is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action and the subsequent signaling pathway inhibition.
The core mechanism involves this compound covalently binding to cysteine 805 (C805) in the HER2 kinase domain, leading to sustained inhibition of HER2 and its preferred dimerization partner, HER3 [3]. This results in the suppression of downstream signaling pathways like AKT and MAPK, which are crucial for cell survival and proliferation, ultimately inducing apoptosis in HER2-dependent cancer cells [2] [3].
It is crucial to be aware of the clinical trial outcomes for this compound:
Recent research in HER2-positive breast cancer has explored other HER2-targeting agents. For instance, a 2025 study investigated pyrotinib, an irreversible pan-ErbB tyrosine kinase inhibitor, in combination with trastuzumab. This combination showed benefit for patients who did not respond early to trastuzumab-based chemotherapy, suggesting the potential of this mechanism in overcoming resistance [7]. This information may provide valuable context for your research on HER2 inhibition strategies.
The table below summarizes the core technical characteristics of TAS0728 from preclinical studies.
| Attribute | Description |
|---|---|
| Mechanism of Action | Oral, covalent-binding (irreversible), and selective inhibitor of HER2 [1]. |
| Primary Molecular Target | Binds to HER2 at cysteine 805 (C805) [1]. |
| Key Preclinical Advantage | High selectivity for HER2 over wild-type EGFR, potentially avoiding EGFR-related toxicities like severe skin rash [2] [1]. |
| Primary Efficacy Evidence | Tumor regression in xenograft models, including models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [3] [1]. |
The first-in-human Phase I study (NCT03410927) was terminated after dose-escalation showed unacceptable toxicity. The key outcomes are summarized below [2] [4] [5].
| Aspect | Outcome in Phase I Study (N=19) |
|---|---|
| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles. |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea (lasting >48 hours despite aggressive medication) at 200 mg and 150 mg BID. |
| Maximum Tolerated Dose (MTD) | Not determined. |
| Most Notable Adverse Event | One fatal cardiac arrest at 150 mg BID; a causal relationship to this compound could not be ruled out. |
| Efficacy Signal | Partial responses observed in 2 out of 14 patients evaluable for treatment response. |
| Study Conclusion | Terminated due to an unfavorable risk-benefit profile. |
For researchers investigating similar HER2-targeting agents, the following methodologies from this compound studies can serve as a useful reference.
The following diagram illustrates the HER2 signaling pathway and the mechanism by which this compound inhibits it, based on preclinical data.
Q1: What is the key scientific rationale behind developing this compound? this compound was designed to be a HER2-selective covalent inhibitor that avoids simultaneous inhibition of EGFR (another ErbB family kinase). Preclinically, this promised robust HER2 signal inhibition without the dose-limiting skin rash and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors like neratinib or afatinib [2] [1].
Q2: Did this compound show efficacy in models resistant to current HER2 therapies? Yes, preclinical data was promising. In xenograft models with acquired resistance to trastuzumab/pertuzumab or T-DM1, switching to this compound monotherapy induced significant tumor regression. This suggests that tumors remain dependent on HER2-HER3 signaling, making them vulnerable to direct kinase inhibition even after becoming refractory to antibodies and ADCs [3].
Q3: What were the primary safety concerns that halted clinical development? The clinical trial identified Grade 3 diarrhea (unresponsive to intensive antidiarrheal treatment) as a recurring dose-limiting toxicity. Most critically, a fatal cardiac arrest occurred in one patient at the 150 mg BID dose level. While the exact cause was unclear, the temporal association led the sponsor to conclude the overall risk-benefit profile was unfavorable [2] [4].
Q4: What is the current clinical status of this compound? The Phase 1/2 clinical trial (NCT03410927) has been terminated. The decision was made during the dose-escalation phase due to the unacceptable toxicity profile, and no further clinical development is indicated in the available sources [2] [5].
The available data on this compound presents a clear case of promising preclinical efficacy that did not translate to a viable clinical therapeutic index. This information is crucial for guiding future research into next-generation HER2-targeted therapies.
The table below summarizes the key safety events and corresponding monitoring activities from the Phase I study of TAS0728. This provides a framework for the safety monitoring that was deemed necessary for this compound [1] [2].
| Safety Aspect | Findings & Events | Recommended Monitoring Activities |
|---|---|---|
| Gastrointestinal | Dose-Limiting Toxicity (DLT): Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) at 150 mg and 200 mg BID doses [1]. | Close monitoring of diarrhea, including duration, severity, and response to intervention [1]. |
| Cardiac | One fatal cardiac arrest after one cycle (21 days) at 150 mg BID. A causal relationship to this compound could not be excluded [1]. | Regular cardiac function monitoring (e.g., electrocardiogram - ECG). The study protocol required assessment at screening, during the study, and at follow-up [2]. |
| General & Laboratory | Based on preclinical data, potential toxicities included hematologic toxicity (lymphopenia) and increased serum amylase/lipase [2]. | Routine safety assessments: physical exams, vital signs, body weight, ECOG performance status, and comprehensive laboratory evaluations (hematology, coagulation, chemistry, urinalysis) [2]. |
The Phase I study established specific procedures for safety monitoring during the 21-day treatment cycles [2].
It is crucial to note that the clinical development of this compound has been terminated. The Phase I/II study (NCT03410927) was stopped because the sponsor determined that the overall risk-benefit ratio no longer favored continuation [1] [3] [4]. The Maximum Tolerated Dose (MTD) was not established [1].
The safety monitoring focus in the clinical trial was informed by the drug's mechanism and preclinical data.
For researchers, the detailed methodologies from the preclinical and clinical studies provide a benchmark for assay design.
1. Protocol: Assessing Inhibitory Activity via Kinase Assay [7]
2. Protocol: In Vivo Anti-Tumor Efficacy and Observation [5]
The following diagram outlines the core safety monitoring workflow from the this compound Phase I trial, reflecting an iterative process of assessment and response.
The safety profile of this compound underscores the critical importance of rigorous, protocol-driven monitoring in drug development, especially for novel targeted therapies.
The following table summarizes the core details about this compound:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule, oral covalent binding inhibitor [1] [2] [3] |
| Primary Target | HER2 (Human Epidermal Growth Factor Receptor 2) [1] [4] [3] |
| Secondary Target | HER3 (Erb-B2 Receptor Tyrosine Kinase 3) [1] [5] |
| Key Mechanism | Irreversible, selective HER2 kinase inhibitor that covalently binds to C805 [3] [6] |
| Latest Development Status | Discontinued [2] |
| Reason for Discontinuation | Unacceptable toxicity in Phase I clinical trials, including severe diarrhea and a fatal cardiac arrest, leading to an unfavorable risk-benefit assessment [1] [5] |
While detailed human clinical data is limited due to the drug's discontinuation, the following information from preclinical studies may be useful for understanding its experimental profile.
Reported In Vivo Efficacy and Modeling In vivo studies using mouse xenograft models showed that this compound induced tumor regression in HER2 signal-dependent tumors and provided a survival benefit in a HER2-driven peritoneal dissemination model, without evident toxicity in those specific experiments [3] [6]. A particularly relevant finding for your troubleshooting guide is that this compound has demonstrated efficacy in patient-derived xenograft (PDX) models from breast cancers that were refractory to established therapies like trastuzumab/pertuzumab and T-DM1 [6].
Experimental Formulation and Handling The table below summarizes key physicochemical and handling parameters compiled from chemical vendor data:
| Parameter | Details |
|---|---|
| Molecular Formula | C₂₆H₃₂N₈O₃ [4] [3] |
| Molecular Weight | 504.58 g/mol [4] [3] |
| CAS Registry Number | 2088323-16-2 [4] [3] |
| Recommended Solvent | DMSO (125 mg/mL, ~247.7 mM) [4] [3] |
| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] |
| Storage (Powder) | -20°C for 3 years [3] |
| Storage (Solution) | -80°C for 6 months [3] |
Here is a summarized cell-based protocol to assess the inhibitory activity of this compound, adapted from vendor information [3]:
The diagram below illustrates the proposed mechanism of this compound and its effect on the HER2/HER3 signaling pathway, which is a common source of experimental questions.
The key experimental observation is that this compound covalently binds to the HER2 kinase, leading to robust and sustained inhibition of HER2, HER3, and downstream effector phosphorylation, ultimately inducing apoptosis in HER2-amplified cancer cells [3] [6].
Given the drug's development status, here are key points to consider including in your technical support materials:
The phase I study defined specific adverse events as DLTs if they occurred during the first 21-day treatment cycle and met the following criteria [1]:
| DLT Category | Specific Criteria |
|---|---|
| Grade ≥3 Diarrhea | Lasting >48 hours and unresponsive to intensive antidiarrheal medication [1]. |
| Other TRAEs | Any other study treatment-related adverse event (as per CTCAE v5.0) that met the protocol's defined criteria for a DLT [1]. |
During the dose-escalation part of the study, the following DLTs and serious events were observed [1] [2]:
| Dose Level | Observed DLTs & Serious Events |
|---|---|
| 200 mg BID | 2 patients experienced a DLT of Grade 3 diarrhea [1]. |
| 150 mg BID | 1 patient experienced a DLT of Grade 3 diarrhea. Another patient had a fatal cardiac arrest after one cycle. A causal relationship to TAS0728 could not be excluded due to the temporal association [1]. |
The trial was terminated because the overall risk-benefit ratio was no longer favorable, and the MTD was not determined [1] [2].
To provide full context, here are the key methodologies from the cited phase I study (NCT03410927) [1].
The workflow below summarizes the dose escalation process and its outcome in the phase I study.
The first-in-human Phase I study of TAS0728 (NCT03410927) was terminated after dose-escalation revealed an unfavorable risk-benefit profile. The key safety events are summarized below [1] [2]:
| Dose Level | Enrolled Patients | Dose-Limiting Toxicities (DLTs) | Other Significant Adverse Events | Study Outcome |
|---|---|---|---|---|
| 200 mg BID | Not specified | 2 patients with Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1] | Not specified | Dose de-escalation [1] |
| 150 mg BID | Not specified | 1 patient with Grade 3 diarrhea [1] | 1 patient with fatal cardiac arrest after 1 cycle (21 days); causal relationship to this compound could not be excluded [1] | Study terminated; Maximum Tolerated Dose (MTD) was not determined [1] [2] |
Q1: What is the current clinical status of this compound? The Phase I clinical trial (NCT03410927) for this compound has been terminated [1] [3] [2]. The decision was made during the dose-escalation phase because the observed toxicities, including severe diarrhea and a fatal cardiac event, resulted in an unacceptable risk-benefit ratio [1].
Q2: What were the specific dose-limiting toxicities observed? The primary dose-limiting toxicity was Grade 3 diarrhea, which was defined as lasting for more than 48 hours and not responding to intensive antidiarrheal medication [1]. This occurred at both the 200 mg and 150 mg BID dose levels.
Q3: Were there any fatal adverse events? Yes, one patient receiving 150 mg BID experienced a fatal cardiac arrest after 21 days of treatment. The study investigators noted that while the exact cause was unclear, they could not rule out a causal relationship with this compound due to the timing of the event [1].
Understanding this compound's mechanism of action provides context for the observed clinical toxicities.
The following diagram illustrates the intended mechanism of action of this compound and the downstream effects that lead to its efficacy and toxicity.
For researchers investigating compounds with a similar profile, the clinical findings suggest critical areas for monitoring:
The following table summarizes the core design and outcomes of the phase I study, which is critical for understanding the context of the response assessment data [1] [2]:
| Trial Aspect | Summary Details |
|---|---|
| ClinicalTrials.gov ID | NCT03410927 [1] |
| Primary Objective | Safety, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1] |
| Patient Population | 19 adults with advanced solid tumors with HER2/HER3 aberrations [1] |
| Dosing | Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1] |
| Key Safety Findings | • DLTs: Grade 3 diarrhea (at 150 mg & 200 mg BID) • Serious Adverse Event: One fatal cardiac arrest (150 mg BID) • Outcome: Study halted; MTD was not determined [1] | | Efficacy | Partial responses observed in 2 out of 14 evaluable patients [1] |
The imaging schedule and criteria used to evaluate antitumor activity in the phase I study were as follows [1]:
Q: What were the major safety concerns identified in the clinical trial? A: The dose-limiting and most frequently observed toxicity was Grade 3 diarrhea, which was prolonged (>48 hours) and not responsive to aggressive antidiarrheal treatment. Additionally, one patient experienced a fatal cardiac arrest. The overall risk-benefit profile was deemed unfavorable, leading to the study's termination [1].
Q: Is TAS0728 effective against tumors resistant to other HER2-targeted therapies? A: Preclinical evidence suggests yes. Studies in patient-derived xenograft (PDX) models and established resistant cell lines indicate that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 (trastuzumab emtansine) remain dependent on HER2-HER3 signaling. In these models, switching to this compound resulted in significant anti-tumor effects by inhibiting this signaling pathway [3]. This has not been conclusively proven in humans.
Q: What is the proposed mechanism of action that makes this compound distinct? A: this compound is an oral, covalent-binding (irreversible), and highly selective HER2 inhibitor. Its key differentiator in preclinical models was its high specificity for HER2 over wild-type EGFR. Inhibiting EGFR is associated with dose-limiting skin rashes and gastrointestinal toxicities seen with other, less selective tyrosine kinase inhibitors. This selectivity was hypothesized to improve the therapeutic window, though clinical results revealed other dose-limiting toxicities [1].
The diagrams below illustrate the key workflow for tumor response assessment and critical safety management based on the phase I study protocol.
Tumor Response Assessment Schedule
Diarrhea Toxicity Management Pathway
The provided data and protocols are directly from the first-in-human study, which defined the RECIST-based assessment timing. The most critical consideration for your work is that the clinical development of this compound was halted due to significant toxicity, and its efficacy in humans remains limited to early-phase observations.
The table below summarizes the key characteristics of TAS0728 and trastuzumab based on the search results.
| Feature | This compound | Trastuzumab |
|---|---|---|
| Drug Type | Small molecule, covalent-binding kinase inhibitor [1] [2] | Monoclonal antibody [3] |
| Primary Target | HER2 kinase (binds to C805) [4] [2] | HER2 extracellular domain (Domain IV) [3] |
| Main Mechanism of Action | Irreversibly inhibits HER2 kinase activity, blocking downstream signaling (e.g., HER3, AKT, MAPK) [1] [2] | Inhibits HER2 dimerization; mediates Antibody-Dependent Cellular Cytotoxicity (ADCC) [1] [3] |
| Key Preclinical Efficacy Finding | Shows antitumor activity in models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [1] [5] | Standard of care; effective in HER2+ breast and gastric cancers, but acquired resistance often develops [1] [3] |
| Clinical Trial Phase & Status | Phase I; trial terminated early due to unacceptable toxicity (severe diarrhea, one fatal cardiac arrest) [6] [7] | Approved drug; widely used in clinic for decades [8] |
| Reported Clinical Efficacy | Partial responses observed in 2 out of 14 evaluable patients in a Phase I study [6] [7] | Established efficacy in multiple phases of treatment for HER2+ cancers; improves overall and progression-free survival [8] |
Supporting data from key experiments provides insight into the potential role of this compound.
The following diagram illustrates the distinct mechanisms by which trastuzumab and this compound inhibit the HER2 signaling pathway.
This diagram shows that while both drugs ultimately aim to block oncogenic HER2 signaling, they do so through fundamentally different mechanisms, which explains the observed lack of cross-resistance in preclinical models.
For researchers and drug development professionals, the data suggests:
Both TAS0728 and neratinib are orally available, irreversible kinase inhibitors that covalently bind to their targets [1] [2] [3]. However, their selectivity within the HER (ErbB) family differs significantly, which is a key differentiator.
The table below summarizes their core characteristics:
| Feature | This compound | Neratinib |
|---|---|---|
| Primary Target | HER2 (Irreversible) [3] | Pan-HER (Irreversible) [4] [2] |
| Key Selectivity Claim | High specificity for HER2 over wild-type EGFR [1] [3] | Inhibits EGFR, HER2, and HER4 [4] [2] |
| Reported HER2 IC₅₀ | 13 nM (cell-free assay) [3] | 2-3 nM (cellular proliferation, SKBR-3 cells) [2] |
| Reported EGFR IC₅₀ | 65 nM (cell-free assay) [3] | 81 nM (cellular proliferation) [2] |
| Other Kinases Inhibited | BMX, HER4, BLK, JAK3, SLK, LOK [3] | - |
This difference in selectivity is mechanistically important because inhibition of EGFR is strongly linked to dose-limiting toxicities like severe skin rash and diarrhea [1]. A HER2-selective inhibitor like this compound was designed to overcome these resiliency issues and potentially improve the therapeutic window [1].
The selectivity profiles are supported by various preclinical experiments.
The preclinical selectivity profiles have direct consequences for the clinical development and use of these drugs.
The following diagram illustrates a generalized experimental workflow used to profile and compare kinase inhibitors like this compound and neratinib, from biochemical assays to clinical correlation:
For researchers and drug development professionals, the comparison between this compound and neratinib highlights a critical trade-off:
The core distinction lies in how these inhibitors bind to their targets and their spectrum of activity across the HER (ErbB) family and other kinases.
| Feature | TAS0728 | Lapatinib |
|---|---|---|
| Primary Target(s) | HER2 [1] [2] | HER2 (ErbB2) & EGFR (HER1/ErbB1) [3] |
| Mechanism of Action | Irreversible, covalent binding [1] [2] | Reversible, competitive binding [3] |
| Binding Site | Covalently binds to Cysteine 805 (C805) on HER2 [2] | Competitively binds to the ATP-binding site [3] |
| Key Selectivity | High selectivity for HER2 over wild-type EGFR [1] [2] | Dual inhibitor of HER2 and EGFR [3] |
| Selectivity Challenge | Inhibits BMX, HER4, BLK, JAK3, etc. (off-target activity) [2] | Pan-ErbB inhibition profile [1] |
The different binding mechanisms significantly impact their activity. As an irreversible inhibitor, This compound forms a permanent bond with HER2, leading to sustained suppression of kinase activity that is not affected by high intracellular ATP concentrations [2]. In contrast, lapatinib is a reversible inhibitor, and its effects can be competitive [3].
The following diagram illustrates the key mechanistic differences in how these two inhibitors interact with the HER2 tyrosine kinase domain:
The distinct mechanisms translate into differing potencies in biochemical and cellular assays, as summarized below.
| Assay Type | This compound | Lapatinib |
|---|---|---|
| Biochemical Potency (IC₅₀) | 13 nM (HER2, cell-free assay) [2] | Information missing from search results |
| Cellular Activity | Potently inhibits phosphorylation of mutated and wild-type HER2, HER3, and downstream effectors (e.g., in SK-BR-3 cells) [2]. | Inhibits radiation-induced activation of ERK1/2 and JNK (e.g., in SUM102 cells) [4]. |
| Downstream Pathway Inhibition | Induces apoptosis by robust and sustained inhibition of pHER2, pHER3, and downstream effectors [2]. | Blocks downstream pathways including Raf, AKT, ERK, and PLCγ [3]. |
| Resistance Overcome | Shows anti-tumor effects in xenograft models with acquired resistance to trastuzumab/pertuzumab or T-DM1 [1]. | Shows antitumor activity in cell lines with acquired resistance to trastuzumab [3]. |
Both inhibitors have demonstrated efficacy in mouse models, supporting their further development.
| Model Type | This compound | Lapatinib |
|---|---|---|
| Xenograft Models | Induces tumor regression in HER2-signal dependent xenograft models [2]. | Information missing from search results |
| Other Models | Shows survival benefit in a HER2-driven peritoneal dissemination model [2]. | Ameliorates skin fibrosis in a bleomycin-induced murine model [5]. |
| Dosing (Preclinical) | 7.5, 15, 30, 60 mg/kg via oral gavage [2] | Information missing from search results |
To ensure reproducibility in a research setting, here are the methodologies for critical experiments cited in the comparison.
The clinical trajectories of these two compounds are markedly different.
| Aspect | This compound | Lapatinib |
|---|---|---|
| Clinical Status | Phase I (Study terminated due to toxicity) [1] [6] | Approved for clinical use [3] |
| Key Toxicities | Grade 3 Diarrhea (Dose-Limiting Toxicity), Fatal Cardiac Arrest (one case, relationship not excluded) [1] [6] | Grade 1/2 Diarrhea (most frequent), Grade 3/4 Diarrhea (most severe), LVEF reduction, elevated liver enzymes [3] |
| Maximum Tolerated Dose (MTD) | Not determined [1] | 1,250 mg once daily (with capecitabine); 1,500 mg once daily (with letrozole) [3] |
| Efficacy Signal | Partial responses observed in 2 of 14 evaluable patients [1] | Improves PFS and TTP in combination with capecitabine in trastuzumab-refractory metastatic breast cancer [3] |
For researchers in drug development, the comparison reveals a clear trade-off:
Future research on HER2-targeted agents will likely focus on achieving a balance between the sustained inhibition offered by irreversible binding and a superior therapeutic window to avoid the toxicities that halted this compound.
| Feature | TAS0728 | Trastuzumab Deruxtecan (T-DXd) |
|---|---|---|
| Drug Type | Oral, covalent-binding HER2 tyrosine kinase inhibitor (TKI) [1] [2] | HER2-directed antibody-drug conjugate (ADC) [3] |
| Primary Mechanism | Inhibits HER2 kinase activity, plus inhibits HER4, BMX, BLK, EGFR, JAK3 [2] | Delivers topoisomerase I inhibitor payload to HER2-positive cells; induces DNA damage and bystander effect [3] [4] |
| Key Clinical Trial Phase | Phase I (Study terminated) [1] | Phase III and approved treatments [5] [3] |
| Efficacy (PFS/ORR) | Partial responses in 2 of 14 evaluable patients (Phase I) [1] | PFS at 12 months: 75.8%; Objective Response Rate: 79.7% (vs. 34.2% for T-DM1) [5] |
| Common/Significant Safety Concerns | Grade 3 diarrhea (DLT); fatal cardiac arrest (one case) [1] | Interstitial lung disease (ILD); neutropenia; left ventricular dysfunction [5] [3] |
| Current Development Status | Development halted due to unacceptable toxicity in Phase I [1] | Approved for multiple HER2-positive cancers; standard of care [5] [3] [6] |
The fundamental difference between these two drugs lies in their mechanisms of action, which is a critical consideration for researchers.
Trastuzumab Deruxtecan (T-DXd) is an ADC with a complex, multi-component structure [3]:
Recent research also indicates that the DNA damage induced by T-DXd can activate the cGAS-STING signaling pathway, leading to type I interferon responses and dendritic cell maturation. This suggests a potential role in stimulating antitumor immunity, providing a rationale for combination with immune checkpoint inhibitors [4].
This compound is a small molecule tyrosine kinase inhibitor. Key characteristics from preclinical and early clinical studies include [1] [2]:
The following diagram illustrates the distinct mechanisms of action for these two agents.
For researchers designing related studies, here are the methodologies cited in the key publications.
For Trastuzumab Deruxtecan (Mechanism and Immunomodulation) [4]:
For this compound (Preclinical and Early Clinical) [1] [2]:
TAS0728 is designed as an oral, covalent-binding (irreversible), and selective inhibitor of HER2. Its key proposed advantage is high specificity for HER2 over wild-type EGFR, which was expected to overcome the dose-limiting toxicities (like severe skin rash and diarrhea) associated with pan-ErbB inhibitors that also strongly inhibit EGFR [1] [2].
The mechanism involves covalently binding to a specific cysteine residue (C805) on HER2. Once bound, its inhibitory activity is sustained and not easily outcompeted by high cellular concentrations of ATP [2].
The table below summarizes its inhibitory activity (IC50 values) against key kinases from biochemical assays, which forms the basis for its selectivity claim [3]:
| Kinase Target | Reported IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| Human HER2 | 36 |
| BLK | 31 |
| JAK3 | 33 |
| SLK | 25 |
| EGFR | 65 |
| LOK | 86 |
Source: Selleckchem [3]
This data shows that while this compound is most potent against HER2, it does inhibit other kinases, including EGFR, albeit with lower potency. This illustrates the difference between being "HER2-selective" and "HER2-exclusive."
The following table summarizes the methodologies and key findings from central preclinical and clinical studies:
| Aspect | Preclinical Study (Matsumoto et al.) [2] | First-in-Human Phase I Study (Matsumoto et al.) [1] |
|---|---|---|
| Core Finding | Demonstrated high selectivity for HER2 over EGFR; potent anti-tumor activity in models. | Unacceptable toxicity led to study termination; MTD was not determined. |
| Cellular Assays | Cell Lines: Used HER2-amplified (e.g., SK-BR-3, BT-474) and EGFR-high (A-431) cells. Protocol: Cells treated with this compound (10-1000 nM) for 3 hours to 72 hours, followed by Western blot analysis to assess phosphorylation of HER2, HER3, and downstream effectors [2]. | Not applicable (Clinical study) | | In Vivo Models | Models: Mouse xenograft models bearing HER2-dependent tumors. Dosing: 7.5 to 60 mg/kg via oral gavage. Assessment: Tumor volume measurement and analysis of apoptosis in tumor tissues [2]. | Not applicable (Clinical study) | | Clinical Dosing | Not applicable | Doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles [1]. | | Key Efficacy Result | Induced tumor regression and a survival benefit in mouse models [2]. | Partial responses observed in 2 out of 14 evaluable patients [1]. | | Key Safety/Toxicity Result | No evident toxicity reported in mouse models [2]. | DLTs: Grade 3 diarrhea (lasting >48 hours) at 150 mg and 200 mg BID. SAE: One fatal cardiac arrest at 150 mg BID; causality to this compound could not be excluded [1]. |
To fully appreciate the rationale behind this compound's development, it's helpful to understand the signaling pathway it targets. The ErbB family consists of four receptors: EGFR (HER1), HER2, HER3, and HER4 [4]. A key feature is their ability to form various homo- and heterodimers after ligand binding, activating downstream pathways that drive cell proliferation and survival [5] [6]. HER2 is the preferred dimerization partner and has no known ligand, while HER3 has a impaired kinase domain [4].
The diagram below illustrates a simplified version of this signaling network and this compound's intended point of intervention.
This "bow-tie" structure [5] shows how signals from multiple receptors converge on key pathways. The goal of a HER2-selective inhibitor like this compound is to block signaling at the core by targeting the central HER2 node, thereby inhibiting signals from multiple HER2-containing dimers while sparing EGFR-homodimers.
For researchers and drug development professionals, the story of this compound offers critical insights:
The compelling preclinical data for TAS0728 comes from well-established experimental models. Here are the methodologies for key experiments cited.
The following diagram illustrates the HER2 signaling pathway and the mechanism of this compound.
HER2 Signaling Inhibition by this compound
HER2 forms dimers (especially with HER3), leading to activation of downstream pathways like PI3K/AKT and RAS/MAPK, which drive cancer cell proliferation and survival [4] [5]. This compound enters the cell and covalently binds to the C805 residue on the HER2 kinase domain, leading to sustained inhibition of the receptor and its downstream signaling cascade [2].
This compound was designed to have a differentiated profile from earlier HER2 inhibitors.
| Therapy (Example) | Class | Mechanism | Key Differentiator of this compound |
|---|---|---|---|
| Trastuzumab [6] [5] | Monoclonal Antibody | Binds HER2 ECD, inhibits signaling, induces ADCC | Small molecule; inhibits kinase activity intracellularly |
| Lapatinib [6] [5] | TKI (Reversible) | Reversibly inhibits HER2 & EGFR kinases | Irreversible, covalent binding for sustained inhibition |
| Neratinib [5] | TKI (Irreversible) | Irreversibly inhibits HER2 & EGFR | Preclinical data suggests high selectivity for HER2 over wild-type EGFR, potentially avoiding EGFR-related toxicities (e.g., severe rash/diarrhea) [7] |
| T-DM1 [6] [5] | Antibody-Drug Conjugate (ADC) | Trastuzumab delivers cytotoxic agent (DM1) | Direct kinase inhibitor; showed efficacy in T-DM1 resistant models [3] |
The Phase I trial (NCT03410927) was terminated because the overall risk-benefit ratio no longer favored continued testing [7] [8]. Key reasons were:
The table below summarizes the key findings from the first-in-human phase I study of TAS0728 and supporting preclinical data [1] [2] [3].
| Aspect | Details |
|---|---|
| Clinical Trial Identifier | NCT03410927 (Phase 1/2) [1] [4] |
| Study Status | Terminated (during dose-escalation phase) [1] [4] |
| Primary Reason | Unacceptable toxicity; overall risk-benefit profile was unfavorable [1] [5] |
| Patient Population | Adults with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation (failed standard therapy) [1] |
| Dosing | Escalating from 50 mg to 200 mg, twice daily (BID) [1] |
| Key Efficacy Findings | - Partial Response (PR): 2 out of 14 evaluable patients [1].
This compound was designed as an oral, covalent-binding (irreversible), and highly selective HER2 kinase inhibitor. Its mechanism and key experiments are outlined below.
The robust preclinical efficacy of this compound was demonstrated through the following key experiments [2] [3]:
In Vitro Kinase Assay
Cellular Pharmacodynamics Assay
In Vivo Xenograft Models
This compound represents a distinct class of HER2 inhibitor. The table below contrasts its profile with other major classes of HER2-targeted therapies [8] [2].
| Therapy Class / Example(s) | Mechanism of Action | Key Efficacy Strengths | Key Safety Concerns |
|---|
| Covalent HER2-Selective TKI (e.g., this compound) | Covalently binds & inhibits HER2 kinase; highly selective over EGFR [1] [3]. | Preclinical activity in tumors resistant to antibodies and ADCs [2]. | Grade 3 diarrhea; unexplained fatal cardiac arrest (phase I) [1]. | | Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab) | Bind extracellular domain; inhibit dimerization, induce internalization, and engage immune system (ADCC) [8] [2]. | Cornerstone of treatment; improves survival in early & metastatic disease [8]. | Cardiotoxicity (e.g., cardiomyopathy); infusion reactions [8]. | | Antibody-Drug Conjugates (ADCs) (e.g., T-DM1, T-DXd) | Antibody delivers potent cytotoxic drug directly to HER2+ cells [8]. | Effective in metastatic and treatment-resistant settings [8] [2]. | Toxicity from payload (e.g., thrombocytopenia for T-DM1; interstitial lung disease for T-DXd). | | Reversible EGFR/HER2 TKIs (e.g., Lapatinib, Neratinib) | Reversibly inhibit kinase activity of both HER2 and EGFR [2]. | Oral administration; brain penetrance (some agents) [8]. | EGFR-related toxicities: diarrhea, rash, hepatotoxicity [1] [8]. |
The available data suggests that while this compound possessed a compelling preclinical rationale based on its selective, covalent mechanism and activity in resistant models, its clinical development was halted due to safety concerns observed in the first-in-human trial.
The efficacy signal (2 partial responses in 14 patients) indicates the compound was biologically active, but the overall risk-benefit profile did not favor continued development at the tested doses. This highlights the critical challenge of translating a favorable preclinical profile into a safe and effective human therapeutic, even for a highly targeted agent.
This compound is an orally available, covalent-binding inhibitor that is highly selective for HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2]. Its primary mechanism involves irreversibly binding to a specific cysteine residue (C805) on the HER2 kinase domain, leading to sustained inhibition of HER2 and HER3 signaling and downstream pathways like AKT and MAPK, which can induce apoptosis in HER2-driven cancer cells [3] [2].
A key differentiator highlighted in preclinical studies is its high specificity for HER2 over wild-type EGFR, a profile intended to reduce the severe skin rash and diarrhea associated with pan-ErbB inhibitors [4].
Important Note on Development Status: The first-in-human Phase I clinical trial (NCT03410927) for this compound was terminated [5] [6]. The study was stopped during the dose-escalation phase due to unacceptable toxicity, including cases of severe diarrhea and one fatal cardiac event. The maximum tolerated dose (MTD) was not established [7] [4] [8]. Therefore, its clinical development appears to be halted.
The tables below summarize quantitative data from preclinical studies, which form the basis for the proposed biomarkers for this compound.
Table 1: Biochemical Profiling of this compound (IC50 Values) This data shows the potency and selectivity of this compound against a panel of kinases [3].
| Target Kinase | IC50 (nM) |
|---|---|
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| BLK | 31 |
| JAK3 | 33 |
| SLK | 25 |
| EGFR | 65 |
| LOK | 86 |
Table 2: In Vivo Efficacy in Preclinical Xenograft Models These studies suggest potential efficacy in settings of acquired resistance to existing HER2 therapies [9].
| Cancer Model | Resistance Profile | Treatment Effect of this compound |
|---|---|---|
| NCI-N87 (Gastric) | Acquired resistance to Trastuzumab + Pertuzumab | Significant anti-tumor effect |
| NCI-N87 (Gastric) | Acquired resistance to T-DM1 | Significant anti-tumor effect |
| Patient-Derived Xenograft (Breast) | Refractory to Trastuzumab/Pertuzumab and T-DM1 | Potent anti-tumor effect |
For fellow researchers, here are the key methodologies referenced in the studies:
The following diagram summarizes the design and outcomes of the Phase I clinical trial, which was ultimately terminated.
Compiling a full comparison guide with other HER2 inhibitors is currently not possible due to several data limitations:
| Parameter | Results & Findings |
|---|---|
| Trial Identifier | NCT03410927 [1] |
| Patient Population | 19 patients with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation [1] |
| Study Design | Open-label, dose-escalation Phase I study [2] |
| Dosing | Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1] |
| Primary Objective | Investigate safety, dose-limiting toxicity (DLT), and determine Maximum Tolerated Dose (MTD) [2] |
| Efficacy Outcome | Partial responses (PR) were observed in 2 out of 14 patients evaluable for treatment response [1] [3]. |
| Key Safety Findings | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID) [1] [2].
Before the clinical trial, preclinical studies suggested this compound could be effective in treating cancers resistant to existing HER2-targeted therapies. The diagram below illustrates its proposed selective action mechanism.
The diagram highlights the key preclinical rationale for this compound's development. Unlike earlier irreversible inhibitors that are pan-ErbB (blocking HER2, HER3, and EGFR), this compound was designed to be a HER2-selective covalent inhibitor with high specificity for HER2 over wild-type EGFR [2] [3]. Inhibition of EGFR is known to cause dose-limiting toxicities like severe diarrhea and skin rash [2]. This selectivity was hypothesized to overcome resistance while offering a better safety profile [2].
Preclinical studies provided a strong rationale for testing this compound in cancers resistant to standard HER2 therapies. The workflow below summarizes the key in vivo experiment.
The clinical data indicates that while this compound showed promising preclinical efficacy and some anti-tumor activity in a subset of patients (2 partial responses out of 14 evaluable), its development was halted in this trial due to significant safety concerns, including severe diarrhea and a fatal cardiac event [1]. The risk-benefit profile was deemed unfavorable at the tested dose levels [1].